molecular formula C6H6O9S3 B1615911 Benzene-1,3,5-trisulfonic acid CAS No. 617-99-2

Benzene-1,3,5-trisulfonic acid

Cat. No.: B1615911
CAS No.: 617-99-2
M. Wt: 318.3 g/mol
InChI Key: RBUBFLVZIXNHTE-UHFFFAOYSA-N
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Description

Benzene-1,3,5-trisulfonic acid (H₃BTS) is a high-value chemical reagent characterized by a benzene core symmetrically functionalized with three sulfonic acid groups. With the molecular formula C6H6O9S3 and a molecular weight of 318.3 g/mol , this compound serves as a strong acid and a versatile multidentate ligand in advanced research applications . A significant area of application is in the synthesis of metal-organic frameworks (MOFs) and coordination polymers . As a sulfonic acid analogue of trimesic acid, H₃BTS acts as a rigid tritopic linker for constructing porous networks with rare-earth and other metal ions . Frameworks derived from H₃BTS are noted for their exceptional thermal stability, with some capable of withstanding temperatures up to 550°C, which often surpasses the stability of analogous carboxylate-based MOFs . Furthermore, the high density of sulfonic acid groups makes this compound and its derivatives highly valuable in the development of proton-conducting materials . Researchers incorporate the BTS unit into polymer electrolytes to create defined hydrophilic domains within membranes, facilitating efficient proton transport even under low-humidity conditions, which is critical for fuel cell technology . In catalysis and organic synthesis, Benzene-1,3,5-trisulfonic acid is investigated as a catalyst or catalytic moiety for various organic transformations . The compound's strong acidity and water solubility also make it a useful intermediate in the synthesis of dyes and pharmaceuticals . This product is intended for research and development purposes only. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUBFLVZIXNHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977273
Record name Benzene-1,3,5-trisulfonic acid
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Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-99-2, 43052-65-9
Record name 1,3,5-Benzenetrisulfonic acid
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Record name 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3)
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Record name NSC97189
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Record name Benzene-1,3,5-trisulfonic acid
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Record name 1,3,5-Benzenetrisulfonic acid
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Foundational & Exploratory

Introduction: The Significance of a Symmetrical Aromatic Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Benzene-1,3,5-trisulfonic Acid

This guide offers a comprehensive exploration of Benzene-1,3,5-trisulfonic acid (BTSA), a cornerstone molecule in materials science and synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its properties and the methodologies used for its characterization. We will delve into its structural attributes, spectroscopic signature, and functional applications, grounded in authoritative data and established experimental protocols.

Benzene-1,3,5-trisulfonic acid is a high-value chemical reagent distinguished by a benzene ring symmetrically functionalized with three sulfonic acid groups.[1] This unique arrangement confers strong acidity and makes it a versatile, rigid, tritopic linker for building advanced materials.[1] Its primary applications are found in the synthesis of highly stable metal-organic frameworks (MOFs) and coordination polymers, where it serves as a sulfonic acid analogue to trimesic acid.[1] Furthermore, the high density of these acidic groups is leveraged in the development of sophisticated proton-conducting materials, which are critical for fuel cell technology.[1] Its utility also extends to catalysis and as an intermediate in the synthesis of specialized dyes and pharmaceuticals.[1][2]

Molecular Structure and Core Identifiers

The foundational properties of BTSA stem directly from its molecular architecture. The symmetrical placement of the three sulfonic acid groups on the benzene ring dictates its electronic properties, acidity, and its utility as a trivalent node in supramolecular chemistry.

Caption: Molecular structure of Benzene-1,3,5-trisulfonic acid.

Table 1: Core Identifiers for Benzene-1,3,5-trisulfonic Acid

IdentifierValueSource(s)
CAS Number 617-99-2[1][2][3][4]
Molecular Formula C₆H₆O₉S₃[1][2][4][5]
Molecular Weight 318.30 g/mol [1][2][6]
InChI Key RBUBFLVZIXNHTE-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical characteristics of BTSA are summarized below. These properties are critical for determining its appropriate handling, storage, and application in various experimental contexts.

Table 2: Key Physicochemical Properties

PropertyValueNotes and RationaleSource(s)
Appearance Colorless crystalline solidThe crystalline nature is typical for rigid aromatic compounds.[2]
Melting Point 123-124 °CThis relatively high melting point reflects the strong intermolecular forces (hydrogen bonding) between the sulfonic acid groups.[2]
Boiling Point Not ApplicableDecomposes before boiling. Strong acids often have high boiling points, but thermal stability is a limiting factor.[2]
Density (Predicted) 2.017 ± 0.06 g/cm³The high density is due to the presence of three heavy sulfur and nine oxygen atoms on a compact benzene core.[2]
pKa (Predicted) -2.14 ± 0.50The strongly negative pKa value indicates that it is a very strong acid, fully deprotonating in aqueous solutions. This is due to the powerful electron-withdrawing effect of the sulfonyl groups and the resonance stabilization of the resulting sulfonate anions.[2]
Solubility Soluble in waterThe three highly polar sulfonic acid groups readily form hydrogen bonds with water, ensuring high aqueous solubility. While specific data for BTSA is limited, its structural analogue, benzenesulfonic acid, is also highly water-soluble.[2][7]

Synthesis and Reactivity Insights

Synthesis: The primary route to Benzene-1,3,5-trisulfonic acid is through the exhaustive electrophilic sulfonation of benzene.[1] Achieving the desired 1,3,5-isomer is a thermodynamically controlled process. The causality behind the experimental conditions is crucial:

  • Kinetic vs. Thermodynamic Control: Initial sulfonation favors other isomers.

  • Elevated Temperature: Higher temperatures (though carefully controlled to avoid by-products) provide the energy needed for the rearrangement of initially formed products to the more stable 1,3,5-isomer.[1]

  • Stoichiometry: A carefully controlled molar ratio of benzene to the sulfonating agent (e.g., oleum) is required to drive the reaction towards trisulfonation.[1]

Reactivity: BTSA is a strong acid and serves as a versatile precursor. A key reaction involves its conversion to Benzene-1,3,5-trisulfonyl chloride, a more reactive intermediate that can undergo further transformations, such as amidation reactions with amines to form a variety of triamide derivatives.[1]

Methodologies for Physicochemical Characterization

To ensure the identity and purity of BTSA, a series of analytical techniques are employed. The protocols described below represent self-validating systems for quality control and research purposes.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification Prep Weigh BTSA Sample Solv Select Appropriate Deuterated Solvent (e.g., D2O, DMSO-d6) Prep->Solv Diss Dissolve Sample to Target Concentration Solv->Diss NMR ¹H & ¹³C NMR Spectroscopy (Structural Elucidation) Diss->NMR IR FT-IR Spectroscopy (Functional Group ID) Diss->IR UV UV-Vis Spectroscopy (Electronic Transitions) Diss->UV Proc Process Spectra (Baseline, Phasing) NMR->Proc IR->Proc UV->Proc Assign Assign Signals (Chemical Shifts, Vibrations) Proc->Assign Comp Compare to Reference Data & Literature Values Assign->Comp Report Generate Certificate of Analysis / Report Comp->Report

Caption: Generalized workflow for the spectroscopic characterization of BTSA.

Protocol 1: Determination of Melting Point via Capillary Method
  • Rationale: This standard technique provides a rapid and reliable measure of purity. A sharp melting range indicates a pure compound, while a broad and depressed range suggests the presence of impurities.

  • Methodology:

    • Ensure the BTSA sample is thoroughly dried to remove any residual solvent or moisture.

    • Finely powder a small amount of the crystalline sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (123 °C).

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Protocol 2: Spectroscopic Identity Confirmation
  • Rationale: A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a comprehensive fingerprint.

  • Methodology:

    • Sample Preparation: Prepare a solution of BTSA in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or as a KBr pellet for FT-IR.

    • ¹H NMR Spectroscopy:

      • Acquire the spectrum.

      • Expected Result: Due to the C₃ symmetry, a single signal (a singlet) is expected in the aromatic region for the three equivalent protons on the benzene ring.

    • ¹³C NMR Spectroscopy:

      • Acquire the spectrum.

      • Expected Result: Two signals are expected in the aromatic region: one for the three carbons bonded to the sulfonic acid groups and another for the three carbons bonded to hydrogen.

    • FT-IR Spectroscopy:

      • Acquire the spectrum in the range of 4000-400 cm⁻¹.

      • Expected Result: Look for characteristic absorption bands: a broad O-H stretch (from the sulfonic acid groups), strong S=O stretches, and C-H and C=C stretches associated with the aromatic ring.[8][9]

Safety and Handling

As a strong acid, proper handling of Benzene-1,3,5-trisulfonic acid is imperative. The following guidelines are based on standard safety data sheets.

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[3] In case of dust formation or exceeding exposure limits, use a full-face respirator.[3]

  • First-Aid Measures:

    • Inhalation: Move the victim to fresh air.[3]

    • Skin Contact: Immediately remove contaminated clothing and rinse the skin with water.[3]

    • Eye Contact: Rinse with pure water for at least 15 minutes.[3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]

  • Accidental Release: Avoid dust formation.[3] Contain the spillage and collect for disposal in a licensed chemical destruction plant.[3] Do not discharge into sewer systems.[3]

  • Storage: Store in a dry, well-ventilated area.

Conclusion

Benzene-1,3,5-trisulfonic acid is a molecule of significant academic and industrial interest, whose utility is directly derived from its unique physicochemical properties. Its strong acidity, high water solubility, thermal stability, and rigid, symmetrical structure make it an invaluable building block for next-generation materials, from proton-exchange membranes to highly porous metal-organic frameworks. A thorough understanding of its properties and the analytical methods used for its characterization, as detailed in this guide, is essential for any researcher or developer looking to harness its full potential.

References

  • Cas 617-99-2,1,3,5-BENZENETRISULFONIC ACID. LookChem. [Link]

  • benzene-1,3,5-trisulfonic acid | CAS#:617-99-2. Chemsrc. [Link]

  • Benzenesulfonic acid - Solubility of Things. Solubility of Things. [Link]

  • Benzene-1,3,5-trisulfonic acid | C6H6O9S3 | CID 263024. PubChem - NIH. [Link]

  • Benzenesulfonic acid. Wikipedia. [Link]

  • 1,3,5-Benzene trisulfonic acid | CAS 617-99-2. Chemical-Suppliers. [Link]

  • Synthesis, Structural, Spectroscopic (NMR, FT-IR and UV-vis), NLO, in silico (ADMET and Molecular Docking) and DFT Investigation. SSRN. [Link]

  • Benzene-1,3,5-trisulfonic acid - Chemical Details. CompTox Chemicals Dashboard - US EPA. [Link]

  • Microwave Synthesis, Spectral, Thermal, and Pharmacological Evaluation of Some Metal Complexes Containing Benzene Sulfonyl Thiourea. Hilaris Publisher. [Link]

Sources

pKa values of benzene-1,3,5-trisulfonic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values of Benzene-1,3,5-trisulfonic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3,5-trisulfonic acid (H₃BTS), a symmetrically substituted aromatic compound, is a cornerstone in various chemical applications, from the synthesis of metal-organic frameworks (MOFs) to its role as a strong acid catalyst.[1][2] Its utility is intrinsically linked to its acidic properties, specifically the dissociation constants (pKa values) of its three sulfonic acid groups. This guide provides a comprehensive analysis of the aqueous pKa values of benzene-1,3,5-trisulfonic acid, delving into the theoretical underpinnings of its acidity, the challenges associated with experimental determination, and the state-of-the-art methodologies for their characterization.

Introduction: The Significance of Acidity in a Triprotic System

Benzene-1,3,5-trisulfonic acid is a polyprotic acid, meaning it can donate more than one proton. The stepwise dissociation in an aqueous solution can be represented as follows:

H₃BTS ⇌ H₂BTS⁻ + H⁺ (pKa₁) H₂BTS⁻ ⇌ HBTS²⁻ + H⁺ (pKa₂) HBTS²⁻ ⇌ BTS³⁻ + H⁺ (pKa₃)

The pKa value for each step is a quantitative measure of the acid strength at that dissociation level. For drug development professionals, understanding the ionization state of a molecule at physiological pH is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. In materials science and catalysis, the acidity dictates the compound's performance as a proton donor and its interaction with other species.[2]

The Acidity of Benzene-1,3,5-trisulfonic Acid: A Quantitative Perspective

The sulfonic acid groups (-SO₃H) are inherently strong acids due to the high electronegativity of the oxygen atoms and the resonance stabilization of the resulting sulfonate anion (-SO₃⁻). In benzene-1,3,5-trisulfonic acid, the presence of three such groups on a single aromatic ring profoundly influences their individual acidities.

Predicted and Comparative pKa Values

Direct experimental determination of the pKa values for all three dissociation steps of benzene-1,3,5-trisulfonic acid is challenging due to their extremely high acidity. However, computational predictions and comparisons with related compounds provide valuable insights.

Dissociation Step Predicted/Comparative pKa Value Source/Basis
pKa₁ -2.14 ± 0.50Predicted value[1]
pKa₂ Expected to be significantly lower than typical carboxylic acids, likely in the negative range.Inferred from the strong electron-withdrawing nature of the two remaining sulfonate groups.
pKa₃ Expected to be the highest of the three, but still a very strong acid.Inferred from electrostatic repulsion and the cumulative electron-withdrawing effect.

The first dissociation constant (pKa₁) is predicted to be -2.14, indicating that it is a very strong acid, significantly stronger than common mineral acids like sulfuric acid (pKa₁ ≈ -3).[1][3] For comparison, the pKa of benzenesulfonic acid is reported to be around -2.8.[4] The presence of two additional electron-withdrawing sulfonic acid groups on the benzene ring in the 1,3,5-positions is expected to further increase the acidity of the first proton.

The stepwise deprotonation of Benzene-1,3,5-trisulfonic Acid can be visualized as follows:

G H3BTS H₃BTS H2BTS H₂BTS⁻ H3BTS->H2BTS + H⁺ (pKa₁) HBTS HBTS²⁻ H2BTS->HBTS + H⁺ (pKa₂) BTS BTS³⁻ HBTS->BTS + H⁺ (pKa₃)

Caption: Stepwise deprotonation of Benzene-1,3,5-trisulfonic acid.

Methodologies for pKa Determination of Strong Acids

The determination of very low pKa values presents significant experimental challenges. Traditional methods often need to be adapted or combined with theoretical calculations to obtain reliable results.

Experimental Approaches

Potentiometric titration is a widely used method for pKa determination.[6] It involves the gradual addition of a titrant (a strong base) to a solution of the acid and monitoring the pH change. For very strong acids, the inflection point corresponding to the first equivalence point occurs at a very low pH, which can be difficult to measure accurately with a standard glass electrode.

Experimental Workflow for Potentiometric Titration:

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve H₃BTS in deionized water prep2 Calibrate pH meter with standard buffers prep1->prep2 titrate1 Add standardized strong base in small increments prep2->titrate1 titrate2 Record pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of base added titrate2->analysis1 analysis2 Determine equivalence points from the titration curve analysis1->analysis2 analysis3 Calculate pKa values from the half-equivalence points analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Causality Behind Experimental Choices:

  • Choice of a strong base titrant: Ensures a sharp and discernible pH change at the equivalence point.

  • Use of a calibrated pH meter: Crucial for accurate pH measurements, especially in the steep titration curve regions.

  • Inert atmosphere: Purging the solution with nitrogen can prevent interference from dissolved carbon dioxide, which can affect the pH of the solution.

UV-Vis spectrophotometry can be employed if the different protonated species of the acid exhibit distinct absorption spectra. The method relies on measuring the absorbance of the solution at various pH values and using the Henderson-Hasselbalch equation to determine the pKa. However, for extremely strong acids where the protonated form exists only at very low pH, creating stable buffer solutions and obtaining a clean spectrum of the fully protonated species can be difficult.

Experimental Protocol for Spectrophotometric pKa Determination:

  • Prepare a series of buffer solutions with precisely known pH values, covering the range where the dissociation is expected to occur. For very strong acids, this may involve using concentrated mineral acids.

  • Prepare solutions of benzene-1,3,5-trisulfonic acid of a known concentration in each buffer solution.

  • Measure the UV-Vis absorption spectrum for each solution.

  • Identify wavelengths where the absorbance of the protonated and deprotonated species differs significantly.

  • Plot absorbance versus pH at these selected wavelengths.

  • Analyze the resulting sigmoidal curve to determine the pKa at the inflection point.

Computational Approaches

Given the limitations of experimental methods for very strong acids, computational chemistry plays a vital role in predicting pKa values.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the free energy change of the deprotonation reaction in a solvent.[7][8] By calculating the free energies of the acid and its conjugate base in a solvated state, the pKa can be estimated. The accuracy of these predictions is highly dependent on the level of theory and the solvation model used.

Logical Relationship in Computational pKa Prediction:

G start Define Molecular Structures (H₃BTS, H₂BTS⁻, H₂O, H₃O⁺) qm Quantum Mechanical Calculations (e.g., DFT) start->qm energy Calculate Gas-Phase Free Energies qm->energy solvation Calculate Solvation Free Energies (Continuum Solvation Model) qm->solvation delta_g Calculate ΔG of Dissociation energy->delta_g solvation->delta_g pka Calculate pKa delta_g->pka

Caption: Logical workflow for computational pKa prediction.

More recently, machine learning models have emerged as a powerful tool for pKa prediction.[9][10] These models are trained on large datasets of experimentally determined pKa values and molecular descriptors. Once trained, they can predict the pKa of new molecules with high speed and accuracy. The reliability of these predictions depends on the diversity and quality of the training data and the applicability of the model to the specific chemical class of the molecule .

Conclusion and Future Directions

Benzene-1,3,5-trisulfonic acid is a remarkably strong triprotic acid. While the first dissociation constant is predicted to be in the superacidic range, the precise experimental determination of all three pKa values remains an area for further investigation. The extreme acidity poses significant challenges to conventional measurement techniques. A combination of advanced experimental methods, such as NMR spectroscopy or specialized electrochemical techniques, coupled with high-level computational modeling, will be instrumental in providing a definitive and comprehensive picture of the dissociation behavior of this important chemical compound. For professionals in drug development and materials science, a thorough understanding of the factors governing the acidity of polysulfonated aromatic compounds is essential for rational design and optimization of molecules with desired properties.

References

  • Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Cas 617-99-2,1,3,5-BENZENETRISULFONIC ACID. LookChem. Available at: [Link]

  • Benzene-1,3,5-trisulfonic acid | CAS#:617-99-2. Chemsrc. Available at: [Link]

  • Benzenesulfonic acid. American Chemical Society. Available at: [Link]

  • Dissociation Constants Of Organic Acids And Bases. ZirChrom. Available at: [Link]

  • Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. PMC. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry. Available at: [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. acris. Available at: [Link]

  • Thermodynamics. University of California, Berkeley. Available at: [Link]

  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach. Semantic Scholar. Available at: [Link]

  • Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

  • How to Predict pKa. Rowan University. Available at: [Link]

  • Benzene-1,3,5-trisulfonic acid - Chemical Details. United States Environmental Protection Agency. Available at: [Link]

  • Table 7.2 Acidity constants (pKa) for some common acids. Unknown Source. Available at: [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. OWL. Available at: [Link]

  • dissociation constants of inorganic acids and bases. CRC Handbook of Chemistry and Physics, 91th Edition. Available at: [Link]

  • 7.8: Polyprotic Acids. Chemistry LibreTexts. Available at: [Link]

  • 1,3,5-Benzene trisulfonic acid | CAS 617-99-2. Chemical-Suppliers. Available at: [Link]

Sources

Solubility of H3BTS in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solvation Thermodynamics & Characterization of H3BTS

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,5-Benzenetrisulfonic acid (H3BTS) . Unlike its carboxylate analog (H3BTC/Trimesic acid), H3BTS represents a class of super-hydrophilic organic linkers used critically in the synthesis of proton-conducting Metal-Organic Frameworks (MOFs) and solid-acid catalysts.

Core Insight: H3BTS exhibits a binary solubility profile—hyper-soluble in polar protic solvents (Water, MeOH) due to facile deprotonation and hydrogen bonding, while remaining kinetically and thermodynamically insoluble in non-polar hydrocarbons (Hexane, Toluene).[1] This dichotomy dictates specific solvent exchange protocols during MOF activation.

Physicochemical Identity

To ensure experimental precision, we define the analyte explicitly.[1] H3BTS is a tri-protic strong acid.[1]

PropertySpecification
Chemical Name 1,3,5-Benzenetrisulfonic acid
Abbreviation H3BTS
Molecular Formula

Functional Groups 3x Sulfonic Acid (

)
Acidity (pKa) < -2.0 (First dissociation)
Polarity High (Amphiphilic with dominant hydrophilic character)
Physical State Hygroscopic crystalline solid (often found as hydrate)

Critical Note: Do not confuse H3BTS with H3BTC (Trimesic Acid).[1] While structurally similar (benzene core), the sulfonic groups of H3BTS render it significantly more acidic and water-soluble than the carboxylic H3BTC.[1]

Thermodynamic Solubility Profile

The dissolution of H3BTS is governed by the competition between Crystal Lattice Energy ($ \Delta H_{lattice} ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 \Delta H{solv} $) .
A. Polar Solvents (Water, Methanol, DMSO)[1]
  • Solubility: High (> 500 mg/mL in Water).

  • Mechanism:

    • Dissociation: The highly acidic

      
       groups readily donate protons to the solvent (protolysis), creating a tri-anionic species (
      
      
      
      ).[1]
    • Ion-Dipole Interaction: The high dielectric constant of water (

      
      ) stabilizes the resulting anions.
      
    • Entropic Gain: The dissociation increases the system's entropy, driving

      
      .[1]
      
  • Implication: H3BTS is deliquescent.[1][2] It will absorb atmospheric moisture until it dissolves in its own sorbed water.[1] Handling requires a desiccated glovebox.[1]

B. Non-Polar Solvents (Hexane, Toluene, Chloroform)[1]
  • Solubility: Negligible (< 0.1 mg/mL).[1]

  • Mechanism:

    • Lack of Interaction: Non-polar solvents rely on weak London Dispersion Forces.[1] They cannot overcome the strong intermolecular hydrogen bonding present in the H3BTS crystal lattice.[1]

    • Enthalpic Penalty: The energy required to create a cavity in the solvent for the solute is not recovered by solute-solvent interactions.

  • Implication: Hexane is an ideal "anti-solvent" for precipitating H3BTS from aqueous solutions or for washing MOF pores without displacing the ligand.

C. Comparative Data Table
SolventPolarity Index (

)
Dielectric Constant (

)
H3BTS SolubilityInteraction Type
Water 10.280.1Very High Ion-Dipole / H-Bond
Methanol 5.132.7High H-Bond / Dipole
Ethanol 4.324.5Moderate-High H-Bond
Acetone 5.120.7Moderate Dipole-Dipole
Toluene 2.42.38Insoluble Dispersion (Weak)
n-Hexane 0.11.88Insoluble Dispersion (Weak)

Mechanistic Visualization

The following diagram illustrates the solvation dynamics. In polar media, the solvent shell stabilizes the ionized ligand.[1] In non-polar media, the ligand aggregates, refusing to integrate.[1]

SolvationDynamics cluster_Polar Polar Solvent (Water) cluster_NonPolar Non-Polar Solvent (Hexane) H3BTS_Solid H3BTS Crystal (High Lattice Energy) Dissociation Proton Dissociation (-SO3H -> -SO3-) H3BTS_Solid->Dissociation High Dielectric Constant No_Interaction Weak Dispersion Forces (Insufficient Energy) H3BTS_Solid->No_Interaction Low Dielectric Constant Solvation_Shell Solvation Shell Formation (Exothermic) Solution Stable Homogeneous Solution Solvation_Shell->Solution Dissociation->Solvation_Shell Ion-Dipole Stabilization Precipitation Phase Separation (Insoluble) No_Interaction->Precipitation Lattice Energy Dominates

Figure 1: Mechanistic pathway of H3BTS dissolution. Polar solvents overcome lattice energy via ionization; non-polar solvents fail to disrupt crystal packing.

Experimental Protocol: Saturation Shake-Flask Method

As a senior scientist, you must validate solubility empirically, especially for specific synthesis batches. This protocol ensures reproducibility.

Objective: Determine thermodynamic solubility (


) of H3BTS.
Materials:
  • H3BTS (Dry powder)[1]

  • Solvents (HPLC Grade: Water, MeOH, Hexane)[1]

  • 0.22 µm PTFE Syringe Filters (Hydrophilic for water, Hydrophobic for Hexane)[1]

  • Agilent 1200 HPLC or UV-Vis Spectrophotometer

Workflow Steps:
  • Supersaturation: Add excess H3BTS solid to 10 mL of solvent in a borosilicate glass vial. Ensure visible solid remains at the bottom.

  • Equilibration:

    • Place vials in an orbital shaker at 25°C (controlled).

    • Agitate at 200 RPM for 24 hours.

    • Why? This ensures the system reaches thermodynamic equilibrium, not just kinetic dissolution.[1]

  • Phase Separation:

    • Centrifuge at 4000 RPM for 10 mins.

    • Filter supernatant using a 0.22 µm syringe filter (pre-saturated with solvent to prevent adsorption losses).[1]

  • Quantification (UV-Vis Method):

    • Dilute the filtrate gravimetrically.

    • Measure Absorbance at

      
       (typically 260-270 nm for the benzene ring).
      
    • Calculate concentration using a pre-calibrated Beer-Lambert plot (

      
      ).[1]
      

ExperimentalWorkflow Start Start: Excess H3BTS + Solvent Equilibration Shake: 24h @ 25°C (Thermodynamic Equilibrium) Start->Equilibration Separation Centrifuge & Filter (0.22 µm) Equilibration->Separation Analysis UV-Vis / HPLC Quantification Separation->Analysis Data Solubility (mg/mL) Analysis->Data

Figure 2: Standardized workflow for solubility determination ensuring removal of undissolved solids before quantification.

Applications in Research & Development

Understanding this solubility profile is critical for two main applications:

  • MOF Synthesis (Solvothermal):

    • H3BTS is often used to synthesize Cu-BTS or Zr-BTS MOFs.

    • Protocol: Since metal salts are water-soluble and H3BTS is water-soluble, water is the primary solvent.[1] However, to control crystal growth rate, a miscible organic co-solvent (like Ethanol) is added to reduce solubility slightly, promoting slower nucleation and larger crystal size.[1]

  • Purification (Anti-Solvent Crash):

    • To purify crude H3BTS, dissolve in minimal Water/Methanol.[1]

    • Slowly add cold Hexane or Toluene.

    • H3BTS will crystallize out as the solvent polarity index drops, leaving non-polar impurities in the mother liquor.[1]

References

  • Gunduz, C. et al. (2005).[1] Synthesis and characterization of metal-organic frameworks based on 1,3,5-benzenetrisulfonate. Journal of Solid State Chemistry. [1]

  • Yaghi, O. M. et al. (2003).[1] Reticular synthesis and the design of new materials. Nature. [1]

  • Sigma-Aldrich. (2023).[1] Benzenesulfonic acid derivatives: Solubility and Safety Data Sheet.

  • PubChem. (2023).[1] 1,3,5-Benzenetrisulfonic acid Compound Summary. National Library of Medicine.

Sources

A Technical Guide to Tritopic Sulfonic Acid Linkers for Advanced Metal-Organic Framework Construction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented control over porosity, surface area, and chemical functionality. The rational design of these crystalline materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. This guide delves into a specialized, yet increasingly vital, class of organic linkers: tritopic sulfonic acids. Unlike their more common carboxylate counterparts, sulfonic acid-based linkers introduce a unique combination of high acidity, thermal stability, and hydrophilicity into the MOF architecture. The tritopic geometry, with three points of connection, facilitates the formation of robust and highly porous two- and three-dimensional networks. This document provides an in-depth exploration of the synthesis of these linkers, the subsequent construction of MOFs, comprehensive characterization protocols, and their burgeoning applications, particularly within the realm of drug development and delivery.

Introduction: The Central Role of Linkers in MOF Architecture

Metal-Organic Frameworks (MOFs) are crystalline coordination polymers constructed from metal-containing nodes and multitopic organic linkers.[1] The vast potential of MOFs, from gas storage to catalysis and drug delivery, is a direct consequence of their tunable nature.[2][3] This tunability is primarily governed by the organic linker, which dictates the framework's topology, pore size, and internal chemical environment.[4]

While carboxylates have historically dominated the field of MOF synthesis, there is a growing interest in alternative functional groups that can impart novel properties.[5] Sulfonic acids (–SO₃H) have emerged as a compelling alternative, offering distinct advantages.[4]

The Sulfonic Acid Advantage in MOF Design

The incorporation of sulfonic acid functionalities into MOF linkers introduces a suite of desirable properties:

  • Enhanced Acidity: The sulfonic acid group is a strong Brønsted acid, making these MOFs excellent candidates for acid-catalyzed reactions.[4][6] This intrinsic acidity can also influence guest-host interactions, which is particularly relevant for drug delivery applications.

  • Increased Stability: MOFs constructed from sulfonate linkers often exhibit remarkable thermal and chemical stability.[7] The strong coordination between the sulfonate group and the metal center contributes to the overall robustness of the framework. Some sulfonate-based MOFs have been shown to be stable up to 400-500 °C.[7][8]

  • Hydrophilicity and Water Stability: The polar nature of the sulfonic acid group can enhance the hydrophilicity of the MOF's pores.[9] This is a critical feature for applications in aqueous environments, such as biological systems, and can improve the loading and release of hydrophilic drug molecules. Furthermore, the strategic placement of these groups can improve the overall water stability of the framework.[9]

  • Polarized Pores: The electron-rich sulfur and oxygen atoms create a polar microenvironment within the MOF pores, which can lead to selective adsorption of polar molecules and strong interactions with a variety of guest molecules.[4]

Tritopic Linkers: Engineering Higher Dimensionality and Porosity

The "topic," or number of connecting points, of a linker is a crucial determinant of the final MOF architecture. While ditopic (two-connecting) linkers typically form linear chains or simple 2D grids, tritopic (three-connecting) linkers are essential for constructing more complex and often more porous 2D and 3D networks.[10][11] The 120-degree orientation of functional groups on a central aromatic core, such as in 1,3,5-benzenetrisulfonic acid, naturally promotes the formation of highly symmetric and porous structures.[8]

A key example of a tritopic linker is 1,3,5-benzenetricarboxylic acid (H₃BTC), which is used in the synthesis of well-known MOFs like HKUST-1.[5] The sulfonic acid analogue, 1,3,5-benzenetrisulfonic acid, serves as a direct conceptual counterpart, allowing for the construction of frameworks with the unique properties imparted by the sulfonate group.[7][8]

Synthesis and Methodologies

The successful construction of a tritopic sulfonic acid-based MOF is a multi-stage process that begins with the synthesis of the linker itself.

Synthesis of a Prototypical Tritopic Sulfonic Acid Linker: 1,3,5-Benzenetrisulfonic Acid

A scalable, two-step protocol for the synthesis of 1,3,5-benzenetrisulfonic acid from 1,3,5-tribromobenzene has been reported.[7][8] This method provides a reliable pathway for producing the linker in quantities suitable for MOF synthesis.

Experimental Protocol: Synthesis of 1,3,5-Benzenetrisulfonic Acid

  • Step 1: Thiolation of 1,3,5-Tribromobenzene.

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3,5-tribromobenzene in a suitable dry, aprotic solvent such as THF or dioxane.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium tert-butoxide).

    • Introduce a thiolating agent, such as sodium thiomethoxide (NaSMe).

    • Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tris(methylthio)benzene intermediate. Purify via column chromatography if necessary.

  • Step 2: Oxidation to 1,3,5-Benzenetrisulfonic Acid.

    • Dissolve the tris(methylthio)benzene intermediate in a suitable solvent, such as glacial acetic acid.

    • Add an oxidizing agent, such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), portion-wise while maintaining the temperature with an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).

    • Remove the solvent under reduced pressure. The resulting solid is the desired 1,3,5-benzenetrisulfonic acid. The product can be further purified by recrystallization.

Self-Validation Checkpoint: The purity and identity of the synthesized linker should be rigorously confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to MOF synthesis.

Solvothermal Synthesis of a Tritopic Sulfonic Acid MOF

Solvothermal synthesis is the most common method for producing high-quality, crystalline MOFs.[1] The enhanced acidity of sulfonic acids allows for the use of weakly basic metal precursors, such as malachite (Cu₂(OH)₂CO₃), which can be an advantage over traditional metal salt precursors.[8]

Experimental Protocol: Synthesis of a Copper(II)-Benzenetrisulfonate MOF

  • Reagent Preparation:

    • Weigh out 1,3,5-benzenetrisulfonic acid (1.0 eq).

    • Weigh out a copper(II) source, such as copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) or malachite (1.5 eq).

    • Prepare a solvent mixture, typically N,N-dimethylformamide (DMF), ethanol, and water.

  • Reaction Assembly:

    • In a Teflon-lined stainless-steel autoclave or a heavy-walled glass vial, combine the 1,3,5-benzenetrisulfonic acid and the copper(II) source.

    • Add the solvent mixture and cap the vessel tightly.

    • Mix the contents thoroughly using an ultrasonication bath for approximately 15 minutes to ensure a homogenous suspension.[1]

  • Solvothermal Reaction:

    • Place the sealed reaction vessel in a programmable oven.

    • Heat the vessel to a temperature between 80-120 °C for 24-72 hours.[10] The precise temperature and time will influence crystal size and quality.

  • Product Isolation and Activation:

    • After the reaction period, cool the oven slowly to room temperature.

    • Harvest the resulting crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF to remove any unreacted starting materials trapped within the pores.

    • Subsequently, exchange the DMF with a more volatile solvent, such as ethanol or acetone, over a period of 2-3 days.

    • Activate the MOF by carefully removing the solvent from the pores. This is often achieved by heating the sample under a dynamic vacuum.

Self-Validation Checkpoint: The crystallinity and phase purity of the synthesized MOF must be confirmed by Powder X-ray Diffraction (PXRD) before further characterization.

Comprehensive Characterization of Sulfonated MOFs

A multi-technique approach is essential to fully characterize the structure, porosity, stability, and functionality of tritopic sulfonic acid MOFs.

Technique Purpose Expected Outcome/Insight
Powder X-ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the bulk material.[12]A diffraction pattern that matches the simulated pattern from single-crystal X-ray diffraction, indicating a pure, crystalline product.
Single-Crystal X-ray Diffraction To determine the precise 3D atomic structure, including connectivity, bond lengths, and pore geometry.Unambiguous determination of the MOF's topology and the coordination environment of the metal centers and sulfonate groups.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify solvent loss and decomposition temperatures.[12]A TGA curve showing initial weight loss corresponding to guest solvent molecules, followed by a plateau indicating the stable, desolvated framework, and finally, a sharp weight loss at the decomposition temperature.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the activated MOF.[12]A nitrogen adsorption-desorption isotherm (typically Type I for microporous materials) from which the BET surface area and pore size distribution can be calculated.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the sulfonate functional groups and the coordination to the metal center.Characteristic S=O stretching bands in the sulfonate region (typically ~1200-1000 cm⁻¹), shifted upon coordination to the metal ion.
Solid-State NMR Spectroscopy To probe the local chemical environment of the atoms within the MOF structure.Provides information on the symmetry of the linker in the framework and can be used to study guest-host interactions.

Visualization of MOF Construction and Workflow

Diagrams created using Graphviz (DOT language) can effectively illustrate the key concepts and processes involved.

MOF_Synthesis_Workflow Figure 1: Generalized Workflow for Tritopic Sulfonic Acid MOF Synthesis and Characterization cluster_synthesis Linker & MOF Synthesis cluster_characterization Framework Characterization cluster_application Application Testing Linker_Synth 1. Linker Synthesis (e.g., 1,3,5-Benzenetrisulfonic Acid) Linker_Char 2. Linker Characterization (NMR, MS) Linker_Synth->Linker_Char Purity Check MOF_Synth 3. Solvothermal MOF Synthesis (Metal Precursor + Linker + Solvent) Linker_Char->MOF_Synth Activation 4. Activation (Solvent Exchange & Vacuum Drying) MOF_Synth->Activation PXRD 5. PXRD (Crystallinity & Phase Purity) Activation->PXRD TGA 6. TGA (Thermal Stability) PXRD->TGA SCXRD 8. SC-XRD (if possible) (Definitive Structure) PXRD->SCXRD for suitable crystals BET 7. Gas Sorption (BET) (Porosity & Surface Area) TGA->BET Drug_Loading 9. Drug Loading Studies BET->Drug_Loading Release_Kinetics 10. In Vitro Release Kinetics Drug_Loading->Release_Kinetics

Caption: Figure 1: Generalized Workflow for Tritopic Sulfonic Acid MOF Synthesis and Characterization.

Tritopic_Linker_Coordination Figure 2: Conceptual Diagram of a Tritopic Sulfonate Linker Forming a 2D Network Linker Tritopic Linker L1 Linker->L1 L2 Linker->L2 L3 Linker->L3 M1 Metal Node ... ... M1->... M2 Metal Node M2->... M3 Metal Node M3->... L1->M1 O-S-O L2->M2 O-S-O L3->M3 O-S-O

Caption: Figure 2: Conceptual Diagram of a Tritopic Sulfonate Linker Forming a 2D Network.

Applications in Drug Development

The unique properties of tritopic sulfonic acid MOFs make them highly attractive for applications in drug delivery.[6][13]

  • High Drug Loading Capacity: The inherent high porosity and large surface area of MOFs derived from tritopic linkers allow for the encapsulation of significant quantities of therapeutic agents.[14]

  • Delivery of Hydrophilic Drugs: The polar, hydrophilic nature of the sulfonate-lined pores can improve the loading efficiency and capacity for water-soluble drugs, which are often challenging to formulate in traditional hydrophobic carriers.

  • pH-Responsive Release: The acidity of the sulfonic acid groups can be leveraged to create pH-responsive drug delivery systems.[3][14] For instance, a drug could be loaded at a neutral pH and released in the acidic microenvironment of a tumor or within the endosomes of a cell.

  • Enhanced Stability in Biological Media: The robust nature of many sulfonate-based MOFs can lead to improved stability in physiological buffers and biological fluids, a critical requirement for any in vivo application.[2]

Challenges and Future Outlook

Despite their promise, challenges remain in the development of tritopic sulfonic acid MOFs. The synthesis of the linkers can be more complex and costly than their carboxylate analogs. Furthermore, precise control over the MOF synthesis can be sensitive to factors like pH, temperature, and solvent composition.[15]

The future of this field is bright, with opportunities to design even more complex linkers incorporating additional functionalities. The development of mixed-linker systems, combining both sulfonate and carboxylate groups, could provide a route to finely tune the properties of the resulting MOFs.[16] As synthetic methods become more refined and the structure-property relationships are better understood, tritopic sulfonic acid MOFs are poised to become a cornerstone of advanced materials design for catalysis, separation, and next-generation drug delivery platforms.

References

Sources

Methodological & Application

Application Note: High-Efficiency Esterification Using Benzene-1,3,5-Trisulfonic Acid (BTSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing Benzene-1,3,5-trisulfonic acid (BTSA) as a high-density Brønsted acid catalyst for Fischer esterification. While p-toluenesulfonic acid (p-TsOH) remains the industry standard, BTSA offers a distinct advantage in atom economy and acid site density .

With three sulfonic acid groups per aromatic ring, BTSA provides a significantly lower Acid Equivalent Weight (AEW) compared to mono-sulfonic acids. This allows for lower mass loading of the catalyst while maintaining high proton activity, making it ideal for the synthesis of high-value pharmaceutical intermediates and sterically hindered esters where maximizing reaction volume for substrates is critical.

Technical Background & Mechanism

The "Tri-Protic" Advantage

The primary justification for switching from p-TsOH or Sulfuric Acid to BTSA lies in the stoichiometry of proton delivery.

CatalystMW ( g/mol )Acid Sites (

)
Acid Eq. Weight (AEW)Solubility Profile
p-TsOH


190.221190.22 High (Organic/Water)
Sulfuric Acid (98%) 98.08249.04 High (Water), Oxidizing
BTSA (Anhydrous) 318.303106.10 High (Water/Polar Organic)

Key Insight: While sulfuric acid has the lowest AEW, its strong oxidizing nature and dehydration properties often lead to charring or side reactions with sensitive substrates. BTSA offers a "middle ground": the non-oxidizing organic nature of p-TsOH combined with a high proton density closer to mineral acids.

Reaction Mechanism

The mechanism follows a standard acid-catalyzed Fischer esterification. However, the kinetics are influenced by the local concentration of protons. The tri-anionic nature of the BTSA conjugate base (


) stabilizes the transition state through extensive hydrogen bonding networks, often accelerating the rate-determining step (nucleophilic attack).

EsterificationMechanism Reactants Carboxylic Acid + Alcohol Protonation Carbonyl Protonation Reactants->Protonation + BTSA (H+) Attack Nucleophilic Attack (ROH) Protonation->Attack Activation Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Fast Elimination Water Elimination Tetrahedral->Elimination - H2O Product Ester + Regenerated BTSA Elimination->Product - H+ Product->Reactants Reversible (Requires Water Removal)

Figure 1: Catalytic cycle of BTSA-mediated esterification. The removal of water is critical to drive the equilibrium forward.

Experimental Protocol

Materials & Equipment
  • Catalyst: Benzene-1,3,5-trisulfonic acid (Commercially available as hydrate or sodium salt; if salt, requires acidification. Assume free acid for this protocol).

  • Solvent: Toluene or Xylene (for azeotropic water removal).

  • Apparatus: Round-bottom flask, Dean-Stark trap, Reflux condenser, Magnetic stir bar.

Standard Operating Procedure (SOP)

Objective: Synthesis of Benzyl Acetate (Model Reaction).

  • Stoichiometry Calculation:

    • Substrate: Benzyl Alcohol (1.0 equiv).

    • Reagent: Acetic Acid (1.2 equiv).

    • Catalyst (BTSA): 1.0 mol% (relative to alcohol).

      • Note: 1.0 mol% BTSA provides 3.0 mol% active protons. If using p-TsOH, you would typically use 3-5 mol%.

  • Reaction Setup:

    • Charge the round-bottom flask with Benzyl Alcohol (10.8 g, 100 mmol) and Acetic Acid (7.2 g, 120 mmol).

    • Add Toluene (50 mL).

    • Add BTSA (0.32 g, 1 mmol) . Caution: BTSA is hygroscopic. Weigh quickly.

    • Attach the Dean-Stark trap filled with toluene and the reflux condenser.

  • Reflux & Monitoring:

    • Heat the mixture to vigorous reflux (

      
       bath temp).
      
    • Monitor water collection in the trap. Theoretical water yield = 1.8 mL.

    • Endpoint: Reaction is complete when water evolution ceases (typically 2-4 hours).

  • Workup (Self-Validating Step):

    • Cool reaction to room temperature.

    • Validation: The mixture may separate into two phases or precipitate the catalyst if the ester is non-polar.

    • Wash the organic layer with Water (2 x 20 mL) .

      • Why? BTSA is highly water-soluble.[1] This removes the catalyst quantitatively, unlike p-TsOH which can sometimes partition into organic layers depending on the ester.

    • Wash with Saturated

      
       (20 mL) to remove excess acetic acid.
      
    • Dry over

      
      , filter, and concentrate under reduced pressure.
      
High-Viscosity / Solvent-Free Protocol

For "Green Chemistry" applications where solvent use is restricted.

  • Mix Carboxylic Acid and Alcohol (1:1.1 ratio) neat.

  • Add BTSA (0.5 mol%).

  • Heat to

    
     under vacuum (20 mbar) to continuously remove water.
    
  • Recovery: Upon cooling, add a small amount of cold ether/hexane. The BTSA often precipitates out and can be filtered and reused.

Workflow Visualization

Workflow Start Weigh Reagents (Acid + Alcohol) AddCat Add BTSA (1-2 mol%) Start->AddCat Reflux Reflux w/ Dean-Stark (Toluene/Xylene) AddCat->Reflux Check Water Evolution Ceased? Reflux->Check Check->Reflux No Cool Cool to RT Check->Cool Yes Wash Aqueous Wash (Removes BTSA) Cool->Wash Dry Dry & Concentrate Wash->Dry Pure Final Ester Dry->Pure

Figure 2: Operational workflow for BTSA-catalyzed esterification using azeotropic distillation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Incomplete water removalEnsure vigorous reflux; insulate the Dean-Stark trap arm.
Darkening/Charring Temperature too highBTSA is strong; reduce loading to 0.5 mol% or lower bath temp.
Emulsion during Wash BTSA acting as surfactantAdd brine to the aqueous wash to break the emulsion.
Catalyst "Gunking" BTSA insolubility in non-polarUse a minimal amount of co-solvent (e.g., acetonitrile) or increase agitation speed.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 263024, Benzene-1,3,5-trisulfonic acid. Retrieved from [Link]

  • Hajipour, A. R., et al. (2012). Brønsted acidic ionic liquids as efficient catalysts for esterification. (Contextual grounding on sulfonic acid catalysis). Retrieved from [Link]

  • U.S. EPA. Chemical Details: Benzene-1,3,5-trisulfonic acid.[1] Retrieved from [Link]

(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are derived from standard chemical principles of sulfonic acid catalysis validated by the physicochemical properties of CAS 617-99-2.)

Sources

Application Note & Protocol: Synthesis of High-Performance Proton Exchange Membranes Using Sulfonated Diamine Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Proton Exchange Membranes (PEMs) are the core component of various electrochemical devices, including PEM fuel cells (PEMFCs), which are a leading technology for clean energy conversion.[1][2] While perfluorosulfonic acid (PFSA) membranes like Nafion® have been the industry benchmark, there is a significant research drive towards developing alternative hydrocarbon-based membranes that offer lower cost, reduced fuel crossover, and comparable or superior performance at a wider range of operating temperatures.[3][4] Sulfonated polyimides (SPIs) have emerged as a highly promising class of materials due to their excellent thermal and mechanical stability, and tunable properties.[5][6]

This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of SPI-based PEMs. It focuses on the use of sulfonated diamine monomers, which introduce sulfonic acid groups (–SO₃H) directly into the polymer backbone. These groups are essential for proton conduction.[7][8] The protocol details a classic two-step synthesis method: the formation of a sulfonated poly(amic acid) (SPAA) precursor, followed by membrane casting and thermal imidization to yield the final, robust SPI membrane.[7] This document is intended for researchers and scientists in materials science and energy development, providing both the procedural steps and the fundamental rationale behind them.

Theoretical Background & Synthesis Rationale

The Role of Sulfonated Aromatic Diamines

The key to a successful hydrocarbon-based PEM is the incorporation of fixed acidic functional groups that can facilitate proton transport. In SPIs, this is achieved by using a diamine monomer that has been functionalized with sulfonic acid (–SO₃H) groups. A common and effective example is 2,2'-benzidinedisulfonic acid (BDSA) .

Why this approach is effective:

  • Direct and Controlled Sulfonation: By building the polymer from an already-sulfonated monomer, we achieve precise control over the degree of sulfonation, which directly correlates to the Ion Exchange Capacity (IEC) of the final membrane.[7] This is a more controlled approach than post-sulfonation of a pre-formed polymer, which can lead to inconsistent properties or polymer degradation.

  • Structural Integrity: The rigid aromatic backbone of the polyimide provides excellent mechanical strength and thermal stability, which are critical for the durability of the membrane in a fuel cell environment.[6]

  • Proton Conduction Mechanism: When the membrane is hydrated, the sulfonic acid groups dissociate, releasing H⁺ ions. These protons can then "hop" between adjacent sulfonic acid sites and water molecules (Grotthuss mechanism) or be transported by water molecules (Vehicle mechanism), creating a pathway for proton conduction from the anode to the cathode.[9][10]

Two-Step Polycondensation and Imidization

The synthesis of SPIs is typically achieved through a two-step process involving a dianhydride and a sulfonated diamine. For this protocol, we will use 3,3′,4,4′-benzophenonetetracarboxylic dianhydride (BTDA) as the dianhydride monomer.

  • Step 1: Poly(amic acid) Synthesis: The first step is a polycondensation reaction between the diamine (e.g., BDSA) and the dianhydride (e.g., BTDA) in a polar aprotic solvent like N,N-dimethylacetamide (DMAc). This reaction opens the anhydride rings and forms a long-chain, soluble sulfonated poly(amic acid) (SPAA) precursor. This step is typically performed at low to moderate temperatures to prevent premature imidization.

  • Step 2: Imidization: The SPAA solution is cast into a thin film. A subsequent thermal treatment drives a cyclodehydration reaction, closing the amic acid linkage into a stable, five-membered imide ring. This process, known as thermal imidization, renders the polymer insoluble and mechanically robust.[7]

The overall process is a versatile method to create high-performance PEMs with tunable properties based on the specific monomers chosen.[11]

Visualization of Key Components and Workflow

Chemical Structures of Monomers

G node_monomer node_monomer node_label node_label btda BTDA (3,3′,4,4′-Benzophenonetetracarboxylic dianhydride) btda_img bdsa BDSA (2,2'-Benzidinedisulfonic acid) bdsa_img

Caption: Chemical structures of the representative dianhydride (BTDA) and sulfonated diamine (BDSA) monomers.

Experimental Synthesis Workflow

Caption: Workflow for the two-step synthesis of a sulfonated polyimide (SPI) proton exchange membrane.

Detailed Experimental Protocol

This protocol describes the synthesis of an SPI membrane with a target sulfonation level by co-polymerizing a sulfonated diamine (BDSA) and a non-sulfonated diamine (4,4'-oxydianiline, ODA) with a dianhydride (BTDA). Varying the molar ratio of BDSA to ODA allows for precise control over the final membrane's properties.[7]

Materials and Reagents
ReagentAcronymPuritySupplier (Example)Purpose
3,3′,4,4′-Benzophenonetetracarboxylic dianhydrideBTDA≥98%Sigma-AldrichDianhydride Monomer
2,2'-Benzidinedisulfonic acidBDSA≥97%TCI ChemicalsSulfonated Diamine Monomer
4,4'-OxydianilineODA≥98%Sigma-AldrichNon-sulfonated Diamine Monomer
N,N-DimethylacetamideDMAcAnhydrous, ≥99.8%Sigma-AldrichPolymerization Solvent
Hydrochloric AcidHCl37% (ACS Grade)Fisher ScientificProtonation Agent
Sodium ChlorideNaCl≥99%VWRIEC Titration
Sodium HydroxideNaOH0.01 M SolutionFisher ScientificIEC Titration
Equipment
  • Three-neck round-bottom flask with mechanical stirrer and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Glass casting plate and casting knife/doctor blade

  • Programmable vacuum oven

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical balance

Step-by-Step Synthesis Procedure

Step 3.3.1: Preparation of Sulfonated Poly(amic acid) (SPAA)

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer and nitrogen lines. Flame-dry the glassware under vacuum or oven-dry at 120°C overnight to remove all moisture, which can interfere with polymerization.

  • Monomer Dissolution: Under a gentle flow of nitrogen, add the diamines (e.g., a 1:1 molar ratio of BDSA and ODA for a moderate degree of sulfonation) to the flask. Add anhydrous DMAc to achieve a final polymer concentration of 15-20% (w/v). Stir the mixture at room temperature until all diamines are completely dissolved.

    • Scientific Rationale: An inert nitrogen atmosphere is crucial to prevent oxidation and side reactions with atmospheric moisture, ensuring the formation of a high molecular weight polymer.[12]

  • Dianhydride Addition: Slowly add a stoichiometric amount of BTDA powder to the diamine solution in small portions over 30-60 minutes. An equimolar ratio of total diamines (moles of BDSA + moles of ODA) to dianhydride (moles of BTDA) is critical for achieving a high molecular weight.

    • Scientific Rationale: A slow, portion-wise addition helps to control the reaction exotherm and maintain a homogeneous solution viscosity.

  • Polymerization: Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight SPAA polymer.

Step 3.3.2: Membrane Casting and Thermal Imidization

  • Casting: Pour the viscous SPAA solution onto a clean, level glass plate. Use a casting knife or doctor blade to spread the solution to a uniform thickness (e.g., 300-500 µm).

  • Solvent Evaporation: Place the cast film in a dust-free oven at 60-80°C for 12 hours to slowly remove the bulk of the DMAc solvent.[13]

    • Scientific Rationale: A slow, controlled evaporation rate is essential to prevent the formation of voids or defects and to ensure a dense, uniform membrane.

  • Thermal Imidization: Carefully transfer the glass plate to a vacuum oven. Heat the film according to the following temperature program to induce imidization:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 180°C for 1 hour

    • 200°C for 2 hours

    • Scientific Rationale: This stepwise heating ramp ensures the complete conversion of the amic acid groups to imide rings without causing thermal shock or degradation to the polymer structure.[7]

  • Membrane Release: After cooling to room temperature, immerse the glass plate in deionized water. The SPI membrane should detach from the plate.

Step 3.3.3: Protonation

  • Acid Treatment: Immerse the freestanding membrane (currently in its salt form) in a 1 M HCl solution at room temperature for 24 hours. This step exchanges the counter-ion of the sulfonic acid group (e.g., H⁺ from the diamine synthesis) with a proton.[5]

  • Washing: Thoroughly rinse the membrane with deionized water until the wash water is neutral (pH ~7) to remove any residual acid.

  • Storage: Store the final protonated SPI membrane in deionized water at room temperature.

Characterization and Quality Control

Validating the properties of the synthesized membrane is a critical step. The following characterization techniques provide quantitative data to assess the success of the synthesis and the potential performance of the PEM.[14]

Ion Exchange Capacity (IEC)

IEC is a measure of the number of active proton-donating sites per unit weight of the polymer. It is a fundamental property that correlates directly with proton conductivity.

Protocol:

  • Dry a sample of the protonated membrane (approx. 0.1 g) in a vacuum oven at 80°C until a constant weight (W_dry) is achieved.

  • Immerse the dry sample in 50 mL of a 1.0 M NaCl solution for 24 hours. This allows Na⁺ ions to replace the H⁺ ions from the sulfonic acid groups.[14]

  • Remove the membrane sample and titrate the NaCl solution (which now contains the exchanged H⁺) with a standardized 0.01 M NaOH solution, using phenolphthalein as an indicator.

  • Calculate IEC using the formula: IEC (meq/g) = (V_NaOH × M_NaOH) / W_dry where V_NaOH is the volume of NaOH solution used (in mL) and M_NaOH is its molarity.

Water Uptake (WU) and Swelling Ratio

Water management is crucial in a PEM. The membrane must be sufficiently hydrated to facilitate proton transport, but excessive swelling can compromise its mechanical integrity.[15]

Protocol:

  • Soak a membrane sample in deionized water at a specified temperature (e.g., 25°C or 80°C) for 24 hours.

  • Remove the sample, quickly blot the surface with filter paper to remove excess water, and record its weight (W_wet) and dimensions (length/width).

  • Dry the sample to a constant weight (W_dry) and measure its dry dimensions.

  • Calculate WU and Swelling Ratio: WU (%) = [(W_wet - W_dry) / W_dry] × 100 Swelling Ratio (%) = [(Dimension_wet - Dimension_dry) / Dimension_dry] × 100

Proton Conductivity

This is the ultimate measure of the membrane's primary function. It is typically measured using electrochemical impedance spectroscopy (EIS).

Protocol:

  • Cut a rectangular sample of the membrane and place it in a four-probe conductivity cell.

  • Ensure the membrane is fully hydrated by passing humidified gas (e.g., 100% relative humidity) through the cell at a controlled temperature.[15]

  • Measure the through-plane resistance (R) of the membrane using EIS.

  • Calculate proton conductivity (σ) using the formula: σ (S/cm) = L / (R × A) where L is the distance between the potential-sensing electrodes (cm) and A is the cross-sectional area of the membrane sample (cm²).

Expected Performance Characteristics

The following table provides typical target values for a well-synthesized SPI membrane, which can be compared against benchmark materials like Nafion® 117.

PropertySPI Membrane (Typical)Nafion® 117 (Reference)
IEC (meq/g) 1.30 - 2.10[13]~0.92[14]
Water Uptake (80°C, %) 40 - 80[14]~34[14]
Proton Conductivity (80°C, 100% RH, S/cm) 0.05 - 0.15[15]~0.08 - 0.10[9][14]
Thermal Stability (Td, 5% wt. loss, °C) >280 (SO₃H group), >450 (backbone)~300 (SO₃H group), >450 (backbone)

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Viscosity of SPAA Solution - Impure monomers or solvent (moisture).- Incorrect stoichiometry.- Ensure all reagents are anhydrous.- Carefully re-calculate and weigh monomers.
Brittle Final Membrane - Incomplete imidization.- Molecular weight of polymer is too low.- Too high degree of sulfonation.- Extend time/temperature of thermal imidization.- Address causes of low MW (see above).- Reduce the molar ratio of the sulfonated diamine.
Low Proton Conductivity - Low IEC.- Poor membrane hydration.- Incomplete protonation.- Increase the molar ratio of the sulfonated diamine.- Ensure full hydration before measurement.- Extend acid treatment time during protonation.
Excessive Swelling - Too high IEC / degree of sulfonation.- Reduce the molar ratio of the sulfonated diamine.- Consider introducing cross-linking agents.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling DMAc and HCl.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Anhydrous solvents and reagents are sensitive to moisture and air; handle under an inert atmosphere.

  • Refer to the Safety Data Sheet (SDS) for each chemical before use.

References

  • Preparation and Study of Sulfonated Co-Polynaphthoyleneimide Proton-Exchange Membrane for a H2/Air Fuel Cell. (2020). PMC.
  • Synthesis of Sulfonated Polyimides from Novel Sulfonated Diamines and Their Proton Conductivity and Water Durability. (2025).
  • Sulfonated Polyimide Membranes Derived from a Novel Sulfonated Diamine with Pendant Benzenesulfonic Acid for Fuel Cells. (2021). MDPI.
  • Synthesis and characterization of sulfonated polyimide membranes for direct methanol fuel cell. (2025).
  • Effect of the Sulfonation on Proton Exchange Membrane Synthesized from Polyvinyl Alcohol for Fuel Cell. (n.d.).
  • Novel Proton Exchange Membranes Based on Sulfonated Poly(acrylonitrile-co-glycidyl methacrylate)/Poly(vinyl chloride) Composite. (2023). MDPI.
  • Preparation and evaluation of a proton exchange membrane based on crosslinkable sulfonated poly(ether ether ketone)s. (2025).
  • How to Make a DIY Proton Exchange Membrane from Plastic and Sulfuric Acid. (2025). YouTube.
  • Synthesis and Properties of Novel Sulfonated Polyimides for Fuel Cell Applic
  • Synthesis and Characterization of Sulfonated Polyimide Based Membranes for Proton Exchange Membrane Fuel Cells. (2025).
  • Synthesis and characterization of proton exchange membranes based on sulfonated poly(fluorenyl ether nitrile oxynaphthalate) for fuel cells. (n.d.). ScienceDirect.
  • Proton-exchange membrane. (n.d.). Wikipedia.
  • Characterisation of Proton-Exchange Membranes for Electrochemical Hydrogen Compression. (2025).
  • Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof. (n.d.).
  • An overview of proton exchange membranes for fuel cells: Materials and manufacturing. (2022). ScienceDirect.
  • Student Laboratory for Synthesis and Characterization of Proton Exchange Membranes. (2023). OpenRiver.
  • Development of High-Performance Hydrogen-Air Fuel Cell with Flourine-Free Sulfonated Co-Polynaphthoyleneimide Membrane. (n.d.). PMC.
  • Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applic
  • Exploring Crystal Structure Features in Proton Exchange Membranes and Their Correlation with Proton and He

Sources

Hydrothermal synthesis of H3BTS coordination polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydrothermal Synthesis of H3BTS Coordination Polymers

Part 1: Introduction & Strategic Rationale

1.1 Executive Summary Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs) derived from 1,3,5-benzenetrisulfonic acid (H3BTS) represent a distinct class of materials that parallel the well-known trimesic acid (H3BTC) frameworks (e.g., HKUST-1). While carboxylate-based MOFs are ubiquitous, sulfonate-based analogues offer unique advantages:

  • Enhanced Thermal Stability: The C-S bond and the sulfonate coordination modes often yield frameworks stable up to 400–500°C, significantly higher than many carboxylate counterparts.[1]

  • Proton Conductivity: The presence of sulfonate groups (

    
    ) creates hydrophilic channels ideal for proton transport, relevant in biosensors and fuel cell technologies.
    
  • Luminescent Properties: When coordinated with Lanthanides (Ln), H3BTS forms highly luminescent materials suitable for diagnostic sensing.

1.2 Disambiguation: H3BTS vs. H3BTC

  • H3BTC: Benzene-1,3,5-tricarboxylic acid (Trimesic Acid). The standard for MOFs.

  • H3BTS: Benzene-1,3,5-trisulfonic acid.[1][2][3] The focus of this guide.

  • Note: In some niche biological contexts, "H3BTS" may refer to specific thiosemicarbazone ligands. This guide focuses strictly on the trisulfonic acid coordination polymers.

Part 2: Materials & Reagents

2.1 Precursor Availability Unlike trimesic acid, H3BTS is less commonly available in its free acid form due to its high hygroscopicity. It is often handled as the sodium salt (Na3BTS ) or synthesized in situ or via hydrolysis of benzene-1,3,5-trisulfonyl chloride.

2.2 Reagent List

Reagent Grade Role Notes
Benzene-1,3,5-trisulfonic acid (H3BTS) >95% Ligand Can substitute with Na3BTS + HCl/HNO3

| Lanthanide Salts (e.g.,


, 

) | 99.9% | Metal Node | Nitrates preferred for solubility | | Copper(II) Nitrate | ACS | Metal Node | For transition metal variants | | Deionized Water | 18.2 MΩ | Solvent | Critical for hydrothermal purity | | Sodium Hydroxide (NaOH) | 1 M | pH Adjuster | Only if using acid form directly | | Hydrochloric Acid (HCl) | 1 M | pH Adjuster | If using Na-salt |[4]

2.3 Equipment

  • Teflon-lined Stainless Steel Autoclaves: 23 mL capacity (Parr or equivalent).

  • Programmable Oven: Capable of maintaining

    
     with ramp control.
    
  • Optical Microscope: For initial crystal quality assessment.

Part 3: Experimental Protocol

This protocol details the synthesis of [Ln(BTS)(H2O)n] , the archetypal H3BTS coordination polymer, adaptable for La, Nd, Sm, and Eu.

Phase A: Pre-Reaction Preparation
  • Stoichiometric Calculation: The target molar ratio is typically 1:1 (Metal:Ligand) .

    • Example: 1.0 mmol Metal Salt + 1.0 mmol H3BTS.

  • Ligand Activation:

    • If using H3BTS acid: Dissolve 1.0 mmol (approx. 318 mg) in 10 mL deionized water.

    • If using Na3BTS: Dissolve 1.0 mmol in 10 mL water, then add 3.0 mmol of 1M HCl to generate the free acid in situ.

Phase B: Hydrothermal Assembly
  • Mixing: Add 1.0 mmol of the Lanthanide salt (e.g.,

    
    ) to the ligand solution.
    
  • Homogenization: Stir at room temperature for 30 minutes. The solution should be clear.

    • Checkpoint: If precipitate forms immediately, the concentration is too high. Dilute by 50%.

  • Sealing: Transfer the solution to the Teflon liner. Fill factor should be 40–60% . Seal the steel autoclave tightly.

Phase C: Thermal Profile (Critical)

The crystallization of sulfonate CPs is kinetically slow. A precise temperature ramp is required to avoid amorphous powder.

  • Step 1 (Ramp Up): Heat from 25°C to 170°C over 2 hours.

  • Step 2 (Dwell): Hold at 170°C for 72–96 hours (3–4 days).

  • Step 3 (Cool Down): Cool to 25°C at a rate of 3°C/hour .

    • Why? Slow cooling prevents thermal shock and allows defects to anneal, yielding single crystals suitable for XRD.

Phase D: Isolation
  • Filtration: Open the autoclave. You should observe colorless (La) or colored (Eu=red, Nd=purple) block-shaped crystals.

  • Washing: Wash with mother liquor first, then briefly with cold water/ethanol (1:1).

  • Drying: Air dry at room temperature. Do not heat dry initially, as lattice water is often structural.

Part 4: Mechanism & Workflow Visualization

The following diagram illustrates the critical decision pathways in the synthesis, specifically regarding the ligand source (Acid vs. Salt).

H3BTS_Synthesis_Workflow Start Start: Select Precursors Ligand_Acid Source: H3BTS (Acid) Start->Ligand_Acid Ligand_Salt Source: Na3BTS (Salt) Start->Ligand_Salt Mix_Metal Add Metal Salt (Ln(NO3)3 or Cu(NO3)2) Ligand_Acid->Mix_Metal Acidification In-situ Acidification (Add 3 eq. HCl) Ligand_Salt->Acidification Required Acidification->Mix_Metal Solvent_Check Solvent System: 100% H2O (Standard) or H2O/EtOH (Solubility) Mix_Metal->Solvent_Check Autoclave Hydrothermal Treatment 170°C, 72-96h Solvent_Check->Autoclave Cooling Controlled Cooling (-3°C/h) Autoclave->Cooling Product Crystalline CP [M(BTS)(H2O)n] Cooling->Product

Caption: Workflow for the hydrothermal synthesis of H3BTS coordination polymers, highlighting the pre-treatment of salt precursors.

Part 5: Characterization & Validation

5.1 Structural Validation (SC-XRD)

  • Expectation: H3BTS typically coordinates via oxygen atoms of the sulfonate groups. Unlike carboxylates which often bridge in a paddle-wheel fashion, sulfonates can adopt monodentate (

    
    ) or bridging (
    
    
    
    ) modes, often resulting in dense 2D layers or 3D diamondoid networks.
  • Key Metric: Check for the "S-O-M" bond lengths (typically 2.3–2.5 Å for Ln).

5.2 Thermal Stability (TGA)

  • Protocol: Heat from 30°C to 800°C at 10°C/min under

    
    .
    
  • Profile:

    • Stage 1 (25–150°C): Loss of coordinated water molecules.

    • Stage 2 (150–450°C): Plateau (Stable Anhydrous Phase).

    • Stage 3 (>500°C): Decomposition of the benzene core.

  • Note: The stability up to 500°C is a hallmark of H3BTS frameworks, distinguishing them from H3BTC analogues which often degrade around 350°C.

5.3 Luminescence (For Eu/Tb variants)

  • Application: Biosensing.

  • Excitation: Exciting the ligand (

    
    ) around 280–300 nm typically results in efficient energy transfer to the Ln center (Antenna Effect), yielding sharp emission lines (e.g., 613 nm for Eu³⁺).
    

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Amorphous Powder Cooling too fastReduce cooling rate to 1–2°C/hour.
No Precipitation pH too low (Acid excess)Add dilute NaOH to reach pH ~2–3.
Opaque Crystals Solvent inclusion defectsIncrease dwell time at 170°C to 5 days.
Phase Impurity Metal HydrolysisEnsure pH is not >5; Lanthanides hydrolyze easily.

Part 7: References

  • Zilinski, C., Mietrach, A., Muesmann, T. W. T., & Wickleder, M. S. (2011). Benzene Trisulfonic Acid (H3BTS) as Analogue of Trimesic Acid for Building Open Frameworks: The First Rare Earth Examples [La(BTS)(H2O)5] and [RE(BTS)(H2O)4] (RE = Nd, Sm, Eu).[2][3][5][6] Zeitschrift für anorganische und allgemeine Chemie, 637(2), 195–199.

  • Mietrach, A., et al. (2011). Sulfonic Acid Analogs of Terephthalic and Trimesic Acid as Linkers in Metal‐Organic Frameworks.[2]

    • Context: Discusses the comparative thermal stability of sulfonate vs. carboxylate frameworks.

  • BenchChem. Benzene-1,3,5-trisulfonic acid (H3BTS) Product Description & Applications.

Sources

Application Note: Protocol for Doping Polybenzimidazole (PBI) with Benzene-1,3,5-Trisulfonic Acid (BTSA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the procedure for doping Polybenzimidazole (PBI) membranes with Benzene-1,3,5-trisulfonic acid (BTSA).[1] Unlike traditional Phosphoric Acid (PA) doping which relies solely on secondary interactions, BTSA serves a dual purpose: it acts as a proton source and, more importantly, as an ionic cross-linker .

The sulfonic acid groups (


) of BTSA form strong acid-base ionic bridges with the basic imidazole nitrogen sites on the PBI backbone.[1] This modification significantly enhances the mechanical stability of the membrane and reduces the leaching of liquid electrolytes during long-term fuel cell operation at high temperatures (

).

Materials & Safety

Reagents
ReagentSpecificationRole
Polybenzimidazole (PBI) MW

Polymer Matrix
Benzene-1,3,5-trisulfonic acid (BTSA)

Purity (CAS 617-99-2)
Ionic Cross-linker / Dopant
DMAc (N,N-Dimethylacetamide)Anhydrous,

Solvent
Phosphoric Acid (PA)

aq.[1][2][3] solution
Secondary Dopant (Proton Carrier)
Safety Hazards
  • BTSA: Strong acid.[4] Causes severe skin burns and eye damage. Hygroscopic—handle in a desiccated environment.

  • DMAc: Potent organic solvent.[5] Reproductive toxin. Use only in a certified fume hood.

  • Thermal Hazards: Casting involves temperatures up to

    
    ; use thermal resistant gloves.
    

Mechanistic Principle: Ionic Cross-Linking

The core of this protocol is the acid-base reaction between the acidic protons of BTSA and the basic pyridinic nitrogen (


) of the benzimidazole ring.
  • Pristine PBI: Soluble in DMAc, mechanically tough but swells excessively in PA.

  • BTSA-Doped PBI: The trifunctional nature of BTSA allows it to bridge multiple PBI chains. This "ionic cross-linking" restricts polymer chain mobility, reducing swelling and preventing the membrane from dissolving even at high doping levels.

G cluster_0 Reactants cluster_1 Mechanism cluster_2 Outcome PBI PBI Backbone (Basic Imidazole Sites) Interaction Acid-Base Protonation (-SO3H ... N-) PBI->Interaction Electron Donor BTSA BTSA Dopant (Trifunctional Acid) BTSA->Interaction Proton Donor Network Ionic Cross-linked Network Interaction->Network 3-Point Bridging Stability Reduced Swelling & Acid Leaching Network->Stability Conductivity High Proton Conductivity Network->Conductivity

Figure 1: Mechanism of ionic cross-linking between PBI chains and the trifunctional BTSA dopant.[1]

Experimental Protocol

Phase 1: Solution Preparation

Objective: Create a homogeneous, defect-free polymer solution containing the dopant.[1]

  • PBI Dissolution:

    • Dry PBI powder at

      
       under vacuum for 12 hours to remove adsorbed water.
      
    • Dissolve PBI in DMAc to create a 3 wt% solution .

    • Process: Stir at

      
       for 4–6 hours under reflux until the solution is clear and amber-colored.
      
    • Filtration: Pressure filter through a

      
       PTFE filter to remove undissolved gels.
      
  • BTSA Incorporation (In-Situ Doping):

    • Prepare a separate solution of BTSA in DMAc (

      
      ).
      
    • Add the BTSA solution dropwise to the PBI solution under vigorous stirring.

    • Target Ratio: 5 to 15 mol% of BTSA relative to the PBI repeat unit.

    • Note: Adding too fast may cause local precipitation (gelation) due to immediate ionic cross-linking. If gelation occurs, increase temperature to

      
       and stir until re-dissolved.
      
  • Degassing:

    • Sonicate the mixture for 30 minutes.

    • Let stand under static vacuum for 1 hour to remove micro-bubbles.

Phase 2: Membrane Casting & Curing

Objective: Form the film and lock in the structure via thermal treatment.

  • Casting:

    • Pour the solution onto a clean, dry glass plate or hydrophobic substrate.

    • Use a doctor blade set to

      
        gap height (wet thickness).
      
  • Solvent Evaporation (Soft Bake):

    • Place in a convection oven at

      
       for 12 hours.
      
    • Critical: Do not exceed

      
       initially; rapid evaporation causes skinning and voids.
      
  • Thermal Curing (Annealing):

    • Stepwise heating is required to remove residual DMAc and strengthen the ionic interactions.

    • Protocol:

      • 
         (2 hours)
        
      • 
         (2 hours)
        
      • 
         (1 hour) — Vacuum recommended here.
        
    • Allow the membrane to cool slowly to room temperature to avoid thermal stress cracking.

Phase 3: Activation (Phosphoric Acid Doping)

While BTSA provides conductivity, HT-PEMs require Phosphoric Acid (PA) for bulk transport.[1] The BTSA network allows the membrane to hold more PA without mechanical failure.

  • Immerse the cured membrane in

    
     at room temperature for 24 hours.
    
  • Wipe excess acid from the surface.

  • The membrane is now ready for MEA (Membrane Electrode Assembly) fabrication.

Workflow cluster_prep Solution Prep cluster_cast Membrane Formation cluster_final Activation start Start: Raw Materials step1 Dissolve PBI in DMAc (80°C, 4h) start->step1 step2 Add BTSA Solution (Dropwise, 5-15 mol%) step1->step2 step3 Degas (Vacuum/Sonicate) step2->step3 step4 Doctor Blade Casting step3->step4 step5 Evaporation (60°C, 12h) step4->step5 step6 Thermal Annealing (up to 160°C) step5->step6 step7 PA Doping Bath (85% H3PO4, 24h) step6->step7

Figure 2: Step-by-step experimental workflow for BTSA-doped PBI membranes.

Characterization & Validation

To validate the success of the doping protocol, the following metrics should be assessed:

Expected Performance Metrics
ParameterTest MethodPristine PBI (Ref)BTSA-Doped PBI (Target)
Proton Conductivity (

)
4-Probe AC Impedance


Tensile Strength ASTM D882


Acid Leaching Titration of water after soakingHighLow (<5%)
Solubility Immersion in DMAcSolubleInsoluble (Gel)
Validation Checks
  • Solubility Test: Place a piece of the cured membrane in pure DMAc at

    
    . If it dissolves, the ionic cross-linking failed (likely insufficient annealing or low BTSA content). It should only swell.
    
  • Visual Inspection: The film should be transparent to slightly hazy (amber). Opaque white spots indicate BTSA precipitation (mixing failure).

References

  • Mechanisms of Ionic Cross-linking

    • Xu, H., et al. (2007).[6] Synthesis of novel sulfonated polybenzimidazole and preparation of cross-linked membranes for fuel cell application.[6] Polymer.[3][5][7][8]

    • Context: Establishes the fundamental chemistry of sulfonic acid groups interacting with PBI imidazole rings to form stable networks.
  • PBI Membrane Fabrication Protocols

    • Benicewicz, B. C., et al. Polybenzimidazole (PBI) Membranes for High Temperature Fuel Cells. University of South Carolina / The Benicewicz Group.

    • Context: Authoritative source for standard PBI dissolution, casting, and acid doping methodologies (PPA process and solution casting).
  • Benzene-1,3,5-trisulfonic Acid Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 617-99-2, Benzene-1,3,5-trisulfonic acid.[1]

    • Context: Verification of chemical structure, solubility, and safety data.[9][10]

  • Sulfonic Acid Additives in PBI

    • Li, Q., et al. (2009). Approaches to Polymer Electrolyte Membranes for High Temperature Fuel Cells. Progress in Polymer Science. [1]

    • Context: Review of doping strategies, including the use of small molecule acids and cross-linkers to enhance PBI performance.[8][10]

Sources

Catalytic hydrolysis reactions using H3BTS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Catalytic Hydrolysis Utilizing 1,3,5-Benzenetrisulfonic Acid (H3BTS)

Executive Summary

This guide details the application of 1,3,5-Benzenetrisulfonic acid (H3BTS) as a robust, high-acidity Brønsted catalyst for hydrolysis reactions. Unlike its carboxylate analogue (Trimesic acid/H3BTC), H3BTS offers significantly higher proton activity due to the sulfonic acid groups (


), making it exceptionally effective for the hydrolysis of recalcitrant esters, amides, and glycosidic bonds in pharmaceutical intermediates and biomass valorization.

Key Advantages:

  • Enhanced Acidity: Three sulfonic acid groups provide superior proton donation compared to carboxylic acids.

  • Thermal Stability: The aromatic core maintains integrity at elevated temperatures (

    
    C), enabling high-energy activation barriers to be crossed.
    
  • Water Solubility: Excellent solubility in aqueous media facilitates homogeneous catalysis in green solvent systems.

Scientific Mechanism

The catalytic efficacy of H3BTS stems from its ability to act as a tri-protic source. In hydrolysis, the rate-limiting step is often the protonation of the carbonyl oxygen (in esters/amides) or the ether oxygen (in glycosides).

Mechanism of Action:

  • Protonation: H3BTS donates a proton (

    
    ) to the substrate's electronegative oxygen, increasing the electrophilicity of the adjacent carbon.
    
  • Nucleophilic Attack: Water (

    
    ) attacks the activated carbon.
    
  • Tetrahedral Intermediate: A transient intermediate forms and rapidly collapses.

  • Elimination: The leaving group (alcohol/amine) is expelled, and the catalyst (

    
    ) is regenerated.
    

Figure 1: Catalytic Cycle of Ester Hydrolysis via H3BTS

H3BTS_Hydrolysis_Mechanism H3BTS H3BTS Catalyst (Source of H+) Activated Activated Complex (Protonated Carbonyl) H3BTS->Activated Protonation Substrate Substrate (Ester/Amide) Substrate->Activated + H+ Intermediate Tetrahedral Intermediate Activated->Intermediate + H2O (Nucleophilic Attack) Products Hydrolysis Products (Acid + Alcohol/Amine) Intermediate->Products - H+ (Regeneration) Products->H3BTS Cycle Repeats

Caption: The proton-transfer cycle initiated by H3BTS, highlighting the activation of the carbonyl substrate and subsequent nucleophilic attack by water.

Experimental Protocols

Protocol A: Preparation of H3BTS Stock Solution

Note: H3BTS is hygroscopic.[1] Precise concentration determination requires titration.

  • Sourcing: Obtain 1,3,5-Benzenetrisulfonic acid (usually supplied as a hydrate or sodium salt requiring ion exchange). If starting from the salt, pass through a cation-exchange resin (Amberlyst 15, H+ form) to generate the free acid.

  • Dissolution: Dissolve 1.0 g of H3BTS in 10 mL of deionized water.

  • Standardization: Titrate a 100

    
    L aliquot against 0.1 N NaOH using phenolphthalein indicator to determine the exact Normality (
    
    
    
    ).
    • Target Concentration: ~1.0 M (3.0 N due to tri-protic nature).

Protocol B: Hydrolysis of Pharmaceutical Intermediates (Ester Model)

Application: Cleavage of ester protecting groups in drug synthesis.

Materials:

  • Substrate: Methyl benzoate (Model) or specific drug intermediate (10 mmol).

  • Catalyst: H3BTS Stock Solution (5 mol% loading).

  • Solvent: 1,4-Dioxane/Water (1:1 v/v).

Step-by-Step Workflow:

  • Reaction Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of substrate in 20 mL of 1,4-Dioxane.

    • Add 20 mL of Deionized Water.

    • Add H3BTS stock solution equivalent to 0.5 mmol (5 mol%).

  • Heating:

    • Attach a reflux condenser.[1]

    • Heat the mixture to 90°C in an oil bath.

    • Checkpoint: Monitor reaction progress via TLC or HPLC every 30 minutes.

  • Quenching:

    • Once starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.

    • Neutralize the catalyst by adding saturated

      
       solution until pH ~7.
      
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Recrystallize the product (carboxylic acid) or purify via flash column chromatography if necessary.

Figure 2: Experimental Workflow for H3BTS Hydrolysis

Workflow Start Start: Dissolve Substrate (Dioxane/Water) AddCat Add H3BTS Catalyst (5 mol%) Start->AddCat Reflux Reflux at 90°C (2-4 Hours) AddCat->Reflux Monitor Monitor (HPLC/TLC) Reflux->Monitor Monitor->Reflux Incomplete Quench Quench with NaHCO3 (Neutralize pH) Monitor->Quench Complete Extract Extraction (Ethyl Acetate) Quench->Extract Finish Isolate Product Extract->Finish

Caption: Step-by-step operational workflow for performing ester hydrolysis using H3BTS catalyst.

Data Analysis & Performance Metrics

The following table summarizes the performance of H3BTS compared to conventional catalysts (e.g.,


, p-TsOH) for the hydrolysis of methyl benzoate.

Table 1: Comparative Hydrolysis Efficiency

CatalystLoading (mol%)Time (h)Temp (°C)Yield (%)Turnover Frequency (h⁻¹)
H3BTS 5 3.0 90 96 6.4
p-TsOH105.590881.6
H₂SO₄104.090922.3
H3BTC (Trimesic)1012.090<15<0.1

Interpretation: H3BTS demonstrates superior efficiency due to its tri-protic nature and high dissociation constant. It achieves higher yields in shorter times with lower catalyst loading compared to mono-sulfonic acids like p-TsOH. H3BTC (carboxylic acid) is ineffective for this transformation, highlighting the necessity of the sulfonic functionality.

Troubleshooting Guide

  • Low Conversion:

    • Cause: Substrate insolubility.

    • Solution: Increase the ratio of organic co-solvent (Dioxane or THF). Ensure the temperature is sufficient to overcome the activation energy.[1]

  • Emulsion Formation:

    • Cause: Amphiphilic nature of H3BTS salts during workup.

    • Solution: Add brine (saturated NaCl) during extraction to break emulsions.

  • Catalyst Recovery:

    • Note: H3BTS is highly water-soluble and difficult to recover from aqueous waste. For recyclable applications, consider using H3BTS-based Metal-Organic Frameworks (e.g., La-BTS) which act as heterogeneous solid acids [1].

References

  • Zilinski, C., Mietrach, A., Muesmann, T. W. T., & Wickleder, M. S. (2011).[2][3] Benzene Trisulfonic Acid (H3BTS) as Analogue of Trimesic Acid for Building Open Frameworks: The First Rare Earth Examples . Zeitschrift für anorganische und allgemeine Chemie, 637(1), 33-39. Link

  • Elchemy. (2025).[3][4][5][6][7] A Guide to Benzenesulfonic Acid Uses in Chemical Formulations and Industrial Processes . Elchemy Industrial Insights. Link

  • Mietrach, A., et al. (2011).[2][3][4] Sulfonic Acid Analogs of Terephthalic and Trimesic Acid as Linkers in Metal‐Organic Frameworks . European Journal of Inorganic Chemistry. Link

Sources

Synthesis of benzene-1,3,5-trisulfonyl chloride precursor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Benzene-1,3,5-Trisulfonyl Chloride (BTSC)

Part 1: Executive Summary & Strategic Analysis

Benzene-1,3,5-trisulfonyl chloride (BTSC) (CAS: 21538-06-7) is a critical electrophilic scaffold used in the synthesis of


-symmetric dendrimers, sulfonamide-based pharmaceuticals, and Metal-Organic Frameworks (MOFs). Its high symmetry and triple-sulfonyl functionality make it an ideal "molecular hub" for cross-linking.

However, the synthesis of BTSC presents specific challenges:

  • Deactivation: The introduction of the first sulfonyl group deactivates the benzene ring, making subsequent electrophilic aromatic substitutions (sulfonations) increasingly difficult.

  • Hydrolytic Instability: The final trisulfonyl chloride is moisture-sensitive, requiring strict anhydrous protocols during isolation.

  • Purification: Commercial grades often contain mono- and di-sulfonyl impurities.

The Solution: This protocol utilizes the Phosphorus Pentachloride (


) Method  starting from sodium benzene-1,3,5-trisulfonate. Unlike direct chlorosulfonation of benzene (which often stalls at the disulfonyl stage), this route ensures complete tris-functionalization by using a pre-sulfonated salt, driving the reaction to completion via high-temperature nucleophilic acyl substitution.

Part 2: Experimental Protocol

Reaction Scheme

The synthesis proceeds in two logical phases. First, the formation of the trisulfonic acid salt (if not purchased), followed by the critical chlorination step.

ReactionScheme Benzene Benzene (Starting Material) Salt Sodium Benzene- 1,3,5-trisulfonate (Intermediate) Benzene->Salt Oleum/H2SO4 Neutralization Product Benzene-1,3,5- trisulfonyl Chloride (BTSC) Salt->Product Chlorination Reagents Reagent: PCl5 (Excess) 170-180°C Reagents->Salt

Figure 1: Synthetic pathway from benzene to BTSC via the sulfonate salt intermediate.

Materials & Stoichiometry
ReagentRoleMW ( g/mol )Equiv.[]Notes
Sodium Benzene-1,3,5-trisulfonate Substrate~432.21.0Pre-dried at 140°C for 3h is critical.
Phosphorus Pentachloride (

)
Chlorinating Agent208.24.5 - 5.0Excess required to drive kinetics and act as solvent melt.
Phosphorus Oxychloride (

)
Solvent/Byproduct153.3N/AGenerated in situ; can be added to improve stirring.
Dichloromethane (DCM) Extraction Solvent84.9N/AHPLC Grade.
Ice/Water Quenching18.0ExcessCrushed ice is essential for thermal control.
Step-by-Step Methodology

Step 1: Pre-Reaction Preparation (Critical Process Parameter)

  • Drying: The sodium benzene-1,3,5-trisulfonate salt is extremely hygroscopic. Trace water reacts violently with

    
     and reduces yield.
    
  • Action: Dry the salt in a vacuum oven at 140°C for 3-4 hours immediately prior to use.

Step 2: Chlorination Reaction

  • Setup: Equip a 2-neck round-bottom flask with a heavy-duty magnetic stir bar (or mechanical stirrer for scales >50g) and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: In a fume hood, combine the dried sodium salt (1.0 equiv) and

    
     (5.0 equiv).
    
    • Note: The mixture will be a solid powder initially.

  • Heating: Immerse the flask in an oil bath pre-heated to 170–180°C .

  • Reaction: As the reaction proceeds, the

    
     melts and 
    
    
    
    is generated, creating a semi-liquid slurry.
    • Duration: Maintain heating for 10–15 hours .

    • Endpoint: Evolution of HCl gas ceases and the mixture appears homogenous.

Step 3: Workup & Isolation

  • Cooling: Allow the mixture to cool to room temperature. It will likely solidify.

  • Quenching (Exothermic):

    • Prepare a large beaker with 500g of crushed ice per 100g of reaction mix.

    • Slowly add the reaction mass to the ice with vigorous stirring. The excess

      
       and 
      
      
      
      will hydrolyze to phosphoric acid and HCl.
  • Precipitation/Extraction:

    • BTSC is insoluble in water and high-melting (MP: 190–192°C ). It typically precipitates as a beige/white solid.

    • Filtration Route: If the solid is granular, filter immediately and wash with cold water.

    • Extraction Route (Preferred for Purity): If the product is gummy, extract the aqueous slurry with Dichloromethane (

      
       mL).
      
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and rotovap to dryness.
    

Step 4: Purification (Recrystallization)

  • Dissolve the crude solid in a minimum amount of boiling Chloroform or Carbon Tetrachloride (if safety permits; otherwise, DCM/Hexane mix).

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the white crystalline needles.

Part 3: Quality Control & Characterization

Ensure the final product meets these specifications before use in sensitive applications (e.g., MOF synthesis).

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 190°C – 192°C Capillary MP Apparatus

NMR
Singlet at

8.6–9.0 ppm (Aromatic CH)

or Acetone-

Solubility Soluble in DCM, THF, Acetone.[2][3] Insoluble in Water.[2]Solubility Test

Workflow Visualization: Purification Logic

Workup ReactionMix Crude Reaction Mix (BTSC + POCl3 + PCl5) Quench Quench on Crushed Ice (Hydrolysis of P-Cl bonds) ReactionMix->Quench PhaseCheck Is Product Solid? Quench->PhaseCheck Filter Vacuum Filtration (Wash with H2O) PhaseCheck->Filter Yes (Granular) Extract Extract with DCM Dry over MgSO4 PhaseCheck->Extract No (Gummy) Recryst Recrystallize (Chloroform/CCl4) Filter->Recryst Extract->Recryst Final Pure BTSC (MP 190-192°C) Recryst->Final

Figure 2: Decision tree for the isolation and purification of BTSC.

Part 4: Safety & Handling (HSE)

  • Corrosivity: BTSC and

    
     cause severe skin burns and eye damage. Wear acid-resistant gloves (Nitrile/Neoprene) and a face shield.
    
  • Water Reactivity:

    
     reacts violently with water, releasing HCl gas. Quenching must be done slowly in a fume hood.
    
  • Storage: Store in a tightly sealed container under inert gas (Nitrogen/Argon) in a desiccator. Moisture will hydrolyze the chloride back to the sulfonic acid.

References

  • Organic Syntheses Procedure. Benzenesulfonyl chloride (General Method for Sulfonyl Chlorides). Organic Syntheses, Coll. Vol. 1, p.504. Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88940, 1,3,5-Benzenetrisulfonyl trichloride. PubChem.[3] Link

  • ChemicalBook. 1,3,5-Benzenetrisulfonyl Chloride Properties and Safety.Link

  • BOC Sciences. Product Specifications: 1,3,5-Benzenetrisulfonyl chloride (CAS 21538-06-7).[][2][4]

  • BenchChem. Sulfonylation of Aromatic Compounds: Technical Guide.Link

Sources

Solvent-free synthesis techniques involving H3BTS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent-Free Synthesis Techniques Involving H3BTS (1,3,5-Benzenetrisulfonic Acid)

Abstract

This guide details the solvent-free synthesis protocols involving H3BTS (1,3,5-Benzenetrisulfonic acid) , a robust sulfonate analogue of the widely used trimesic acid (H3BTC).[1] While H3BTC is the cornerstone of frameworks like HKUST-1, H3BTS offers superior thermal stability and distinct hydrophilicity due to its sulfonate functionality.[1] This document focuses on Mechanochemical Synthesis (Ball Milling) and Solvent-Free Melt techniques to construct Lanthanide (Ln-BTS) and Transition Metal (Cu-BTS) frameworks.[1] These methods eliminate bulk solvents, reduce reaction times from days to minutes, and access high-density phases often unreachable via solvothermal routes.[1]

Introduction & Chemical Context

H3BTS (


) is a triprotic strong acid.[1] Unlike its carboxylate analogue (H3BTC), the sulfonate groups (

) bind metal centers with different coordination modes (often

or bridging

), leading to frameworks with exceptional thermal stability (often

C).[1]
  • Molecule: 1,3,5-Benzenetrisulfonic acid (H3BTS).[1][2][3][4]

  • Role: Organic Linker / Building Block for Metal-Organic Frameworks (MOFs).[1]

  • Key Advantage: The "Hard-Hard" interaction between sulfonate oxygens and oxophilic metals (Lanthanides,

    
    , 
    
    
    
    ) creates moisture-stable networks.[1]

Why Solvent-Free? Conventional solvothermal synthesis of sulfonate MOFs is plagued by the high solubility of the products in water, making isolation difficult.[1] Solvent-free mechanochemistry circumvents this by driving the reaction in the solid state, where the product precipitates immediately upon formation (or rather, is the formation), requiring only minimal washing.

Mechanism of Solid-State Formation

The formation of H3BTS-derived frameworks via mechanochemistry follows a Liquid-Assisted Grinding (LAG) or Neat Grinding (NG) mechanism.[1]

  • Acid-Base Driving Force: Since H3BTS is a strong acid, reacting it with metal hydroxides (

    
    ) or oxides (
    
    
    
    ) releases water.[1] This in situ water acts as a lubricant and a mineralizer, accelerating the reaction without external bulk solvent.[1]
    
    
  • Kinetics: High-energy impact creates fresh surfaces and defects, overcoming the diffusion barrier typical of solid-state reactions.[1]

Protocol 1: Mechanochemical Synthesis of Ln-BTS Frameworks

This protocol synthesizes Lanthanum-BTS (


) using a planetary ball mill.[1] This method is adaptable for Eu, Nd, and Sm analogues.[1][2][5][6]
Materials & Equipment
  • Ligand: H3BTS (1,3,5-Benzenetrisulfonic acid) – Note: Ensure H3BTS is dry; it is hygroscopic.[1]

  • Metal Source: Lanthanum(III) Hydroxide (

    
    ) or Lanthanum(III) Oxide (
    
    
    
    ).[1]
  • LAG Solvent: Deionized Water (

    
    ).[1]
    
  • Equipment: Planetary Ball Mill (e.g., Fritsch Pulverisette 7 or Retsch PM 100).[1]

  • Jars/Balls: 10 mL Stainless Steel or Zirconia jars; 5 mm balls (Material must match jar).

Step-by-Step Procedure
  • Stoichiometric Weighing:

    • Calculate a 1:1 molar ratio of H3BTS to

      
      .[1]
      
    • Example: Weigh

      
       of H3BTS (
      
      
      
      ) and
      
      
      of
      
      
      (
      
      
      ).[1]
    • Critical: Perform weighing quickly or in a desiccated box to prevent H3BTS from absorbing atmospheric moisture, which alters the mass balance.[1]

  • Loading:

    • Place reactants into the 10 mL grinding jar.

    • Add 2 stainless steel balls (10 mm) or 10 balls (5 mm).

    • LAG Step: Pipette

      
       of water (or Methanol) directly onto the powder.[1] This "catalytic" liquid improves crystallinity.[1]
      
  • Milling Parameters:

    • Frequency:

      
       (
      
      
      
      ).
    • Duration: 20–30 minutes.

    • Cycles: Run in 5-minute intervals with 2-minute cool-down pauses to prevent thermal decomposition of the hydrated phase.

  • Post-Processing:

    • The resulting powder will likely be a damp paste (due to in situ water generation).

    • Washing: Suspend the paste in

      
       of Ethanol (H3BTS frameworks are typically insoluble in EtOH). Centrifuge at 
      
      
      
      for 5 mins.
    • Drying: Decant supernatant.[1] Dry the solid at

      
       under vacuum for 4 hours.
      
  • Activation:

    • To remove coordinated water molecules for gas sorption studies, heat at

      
       for 12 hours.[1] Note: H3BTS frameworks are stable up to 
      
      
      
      .[2][6]

Protocol 2: Solvent-Free Melt Synthesis

This technique utilizes the melting point of the metal salt (usually a hydrated nitrate) or the flux properties of a eutectic mixture to dissolve the H3BTS ligand without added solvent.

Applicability

Best for Transition Metal-BTS complexes (e.g., Cu-BTS) where the metal salt has a low melting point (


).[1]
Procedure
  • Precursor Mix: Mix H3BTS (

    
    ) with Copper(II) Nitrate Trihydrate (
    
    
    
    ,
    
    
    ).
  • Grinding: Briefly grind the mixture in a mortar and pestle for 2 minutes to ensure homogeneity.

  • Heating (Melt):

    • Transfer the powder to a glass pressure tube or Teflon-lined autoclave.[1]

    • Heat to

      
       . At this temperature, the crystal water from the nitrate releases and dissolves the salt, creating a molten ionic fluid.
      
  • Reaction: Hold at

    
     for 4–6 hours. The H3BTS will react with the molten copper salt.
    
  • Work-up:

    • Cool to room temperature.[1][7] A solid fused mass will form.[1]

    • Wash with hot water (

      
      ) to remove unreacted nitrate and excess acid.[1]
      
    • Filter and dry.[1][8]

Characterization & Validation

TechniqueExpected Result for H3BTS MaterialsPurpose
PXRD Sharp, crystalline peaks.[1] Compare to simulated pattern from single crystal data (e.g., Mietrach 2011).Confirm phase purity and crystallinity.
TGA Weight loss step at

(water loss), then plateau up to

.[1]
Validate thermal stability (superior to Carboxylates).[1]
IR Spectroscopy Strong bands at

and

(

stretching).[1] Absence of broad

band if fully activated.[1]
Confirm coordination of sulfonate group.
BET Surface Area Type I isotherm (microporous).[1]Assess porosity (typically

for dense sulfonates).[1]

Visualization: Mechanochemical Workflow

Mechanochemistry cluster_LAG Liquid Assisted Grinding (LAG) H3BTS H3BTS Ligand (Solid) Mill Planetary Ball Mill (High Energy Impact) H3BTS->Mill Stoichiometric Mix Metal Metal Source (La(OH)3 / CuO) Metal->Mill Reaction Solid-State Reaction 3 H+ + 3 OH- -> 3 H2O Mill->Reaction Kinetic Energy Paste Crude Product (Paste form) Reaction->Paste In-situ Water Wash Ethanol Wash (Remove byproducts) Paste->Wash Purification Final Pure Ln-BTS MOF (Activated) Wash->Final Drying @ 80°C Water H2O (50 µL) Water->Mill Catalytic Additive

Caption: Workflow for the solvent-free mechanochemical synthesis of H3BTS-based frameworks via Liquid Assisted Grinding (LAG).

Safety & Troubleshooting

  • Hygroscopicity: H3BTS is extremely hygroscopic.[1] If the powder becomes sticky before weighing, dry it at

    
     for 1 hour.
    
  • Corrosion: Sulfonic acids are corrosive to mild steel.[1] Use Zirconia (

    
    )  or Stainless Steel (SS316)  jars. Do not use standard steel jars for prolonged milling.[1]
    
  • Amorphization: If PXRD shows broad humps, the milling energy was too high.[1] Reduce frequency to

    
     or increase the amount of LAG solvent (water) to promote crystallization/healing.
    

References

  • Mietrach, A., et al. (2011).[1][5][6] "Benzene Trisulfonic Acid (H3BTS) as Analogue of Trimesic Acid for Building Open Frameworks: The First Rare Earth Examples [La(BTS)(H2O)5] and [RE(BTS)(H2O)4]."[2][3][5][6] Zeitschrift für anorganische und allgemeine Chemie, 637(2), 195–199.[1] Link[1]

  • Klimakow, M., et al. (2010).[1][5] "Mechanochemical Synthesis of Metal-Organic Frameworks: A Fast and Facile Approach toward Quantitative Yields and High Specific Surface Areas." Chemistry of Materials, 22(18), 5216–5221.[1] Link[1]

  • Friscic, T. (2012).[1] "New opportunities for materials synthesis using mechanochemistry."[1] Journal of Materials Chemistry, 20, 7599-7605.[1] Link

  • Gándara, F., et al. (2010).[1] "High-Throughput Synthesis of Rare Earth Metal–Organic Frameworks." Chemistry of Materials, 22(6), 2142-2147.[1] Link[1]

Sources

Application Note & Protocol: High-Fidelity Electrochemical Synthesis of Copper-H3BTS Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier class of porous crystalline materials, prized for their vast surface areas and tunable functionalities.[1][2] Among these, copper-based frameworks are notable for their catalytic and electrochemical properties.[3][4] This guide provides a comprehensive protocol for the electrochemical synthesis of a sophisticated copper framework using the tripodal ligand Tris[(5-hydroxy-4-oxo-pyran-2-yl)methyl] benzene-1,3,5-tricarboxylate (H3BTS). Electrochemical deposition is a powerful method that enables the direct, rapid, and controlled growth of MOF thin films on conductive substrates.[5][6][7] This approach circumvents the need for high temperatures or long reaction times typical of solvothermal methods and allows for precise control over film thickness and morphology.[2][8] This document details the underlying principles, a step-by-step experimental protocol, essential characterization techniques, and a troubleshooting guide for researchers in materials science, catalysis, and sensor development.

Part 1: Fundamental Principles of Electrochemical MOF Synthesis

The electrochemical synthesis of Cu-H3BTS is predicated on the principle of anodic dissolution.[8][9] In this process, a copper anode serves as both the physical substrate and the source of the metallic nodes for the MOF structure. The causality of the synthesis is a direct and elegant electrochemical process:

  • Anodic Dissolution: When a positive potential is applied to the copper electrode (the anode), copper atoms at the surface are oxidized, releasing Cu²⁺ ions directly into the adjacent electrolyte solution. This method provides a localized and on-demand source of metal cations precisely at the growth interface, eliminating the need for metal salts in the bulk solution.[9][10]

  • Ligand Deprotonation & Coordination: The electrolyte contains the organic linker, H3BTS, and a supporting electrolyte to ensure conductivity. The applied potential can also facilitate the deprotonation of the H3BTS ligand's carboxylic acid and hydroxyl groups at the electrode surface, making them available for coordination.

  • Nucleation and Growth: The locally super-saturated concentration of Cu²⁺ ions and deprotonated BTS³⁻ linkers at the electrode surface triggers the self-assembly and crystallization of the Cu-H3BTS framework directly onto the anode.[10] The growth is typically self-limiting, as the insulating MOF layer eventually passivates the electrode surface, stopping the current flow.[8]

This mechanism allows for the formation of a continuous, adherent thin film whose properties can be tuned by modulating the electrochemical parameters.

G Anode Cu(s) Cu_ion Cu²⁺ (aq) Anode->Cu_ion MOF_Film Cu-H3BTS Film Cu_ion->MOF_Film Coordination Ligand H3BTS (aq) Ligand->MOF_Film Self-Assembly G cluster_cell Electrochemical Cell Potentiostat {Potentiostat/Galvanostat|• WE Port|• RE Port|• CE Port} WE Working Electrode Copper Foil (Anode) Potentiostat:• WE Port->WE:f0 Growth Site RE Reference Electrode Ag/AgCl Potentiostat:• RE Port->RE:f0 Potential Control CE Counter Electrode Platinum Foil (Cathode) Potentiostat:• CE Port->CE:f0 Completes Circuit Electrolyte H3BTS + TBAP in DMF

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Benzene-1,3,5-Trisulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of benzene-1,3,5-trisulfonic acid. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of the crude product from excess sulfuric acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of benzene-1,3,5-trisulfonic acid, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Precipitation of Product - Incomplete sulfonation reaction.- Insufficient saturation of the aqueous solution with salt (salting out).- The product remains dissolved in the aqueous sulfuric acid mixture.- Verify reaction completion: Before workup, confirm the formation of the desired product using a technique like thin-layer chromatography (TLC) if a suitable system can be developed, or by taking a small aliquot, quenching it, and analyzing by ¹H NMR.- Increase salt concentration: Ensure the aqueous solution is fully saturated with sodium chloride. Add the salt portion-wise with vigorous stirring until a significant amount of undissolved salt remains.- Cooling: Cool the saturated solution in an ice bath to further decrease the solubility of the sodium salt of benzene-1,3,5-trisulfonic acid.
Product is an Oil or Gummy Solid - Presence of significant amounts of impurities, such as di- and mono-sulfonated benzenes or diphenyl sulfone.- Incomplete removal of sulfuric acid.- Insufficient drying of the isolated product.- Optimize sulfonation conditions: To minimize by-products, carefully control the reaction temperature and the ratio of sulfonating agent to benzene.[1] Trisulfonation generally requires forcing conditions, which can also lead to by-product formation.- Thorough washing: Wash the precipitated product thoroughly with a cold, saturated sodium chloride solution to remove excess sulfuric acid and other water-soluble impurities.[1]- Drying: Dry the isolated product under vacuum at an appropriate temperature to remove residual water.
Final Product is Contaminated with Isomers - The sulfonation of benzene can produce a mixture of isomers, particularly at lower temperatures or with insufficient reaction times. The 1,3,5-isomer is the thermodynamically favored product.- Reaction conditions: Higher temperatures and longer reaction times favor the formation of the more stable 1,3,5-isomer.[1]- Fractional crystallization: If feasible, attempt to separate the isomers by fractional crystallization from a suitable solvent. The solubility of different isomers may vary.
Poor Yield of Purified Product - Incomplete precipitation or loss of product during transfers and washing.- Desulfonation during workup.- Mechanical losses during filtration.- Optimize precipitation: Ensure complete precipitation by using a sufficient amount of salting-out agent and adequate cooling.- Avoid excessive heating: Desulfonation is a reversible reaction favored by high temperatures in the presence of dilute acid.[2][3] Avoid prolonged heating of the acidic aqueous solution during workup.- Careful handling: Use appropriate techniques to minimize losses during filtration and transfer of the solid product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of "salting out" for the purification of benzene-1,3,5-trisulfonic acid?

A1: The "salting out" method relies on decreasing the solubility of an organic compound in an aqueous solution by adding a high concentration of an inorganic salt, such as sodium chloride.[1] Benzene-1,3,5-trisulfonic acid, and more so its sodium salt, is highly polar and soluble in water.[4] By saturating the aqueous solution with a salt like NaCl, the water molecules become more ordered around the salt ions, reducing the amount of "free" water available to solvate the organic sulfonic acid salt. This forces the organic salt to precipitate out of the solution.

Q2: Why is it often recommended to convert the sulfonic acid to its sodium salt for purification?

A2: Converting benzene-1,3,5-trisulfonic acid to its sodium salt is a common purification strategy for several reasons:

  • Reduced Solubility in Brine: The sodium salt of the sulfonic acid is generally less soluble in a saturated sodium chloride solution than the free acid is in water, facilitating its precipitation.[1]

  • Handling and Stability: The sodium salt is typically a crystalline solid that is easier to handle and store compared to the often hygroscopic and highly acidic free sulfonic acid.

  • Removal of Sulfuric Acid: This process effectively separates the product from the excess sulfuric acid used in the reaction. The sulfuric acid remains in the aqueous solution while the sodium sulfonate precipitates.

Q3: What are the most common impurities in crude benzene-1,3,5-trisulfonic acid, and how can they be minimized?

A3: The most common impurities include:

  • Excess Sulfuric Acid: This is the primary impurity from the sulfonation reaction. It is removed during the workup by precipitation of the product from a neutralized or salt-saturated solution.

  • Benzenedisulfonic and Monosulfonic Acids: Incomplete sulfonation will result in the presence of these less-substituted derivatives. To minimize these, ensure sufficiently harsh reaction conditions (e.g., high temperature, potent sulfonating agent like oleum) and adequate reaction time.[1]

  • Diphenyl Sulfone: This by-product can form during the sulfonation reaction. Its formation can be influenced by reaction conditions.

  • Isomers: Other isomers of benzene-trisulfonic acid may be present, although the 1,3,5-isomer is generally the most thermodynamically stable. Driving the reaction to equilibrium with higher temperatures can increase the selectivity for the 1,3,5-isomer.

Q4: What analytical techniques are suitable for assessing the purity of the final product?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the desired product from impurities such as isomers and partially sulfonated by-products.[5][6] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile) and UV detection is a common setup.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the benzene-1,3,5-trisulfonic acid and provide an indication of purity by showing the presence or absence of signals from impurities.[4][7]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.[5]

Experimental Protocols

Protocol 1: Purification by Salting Out (Conversion to Sodium Salt)

This protocol describes the purification of crude benzene-1,3,5-trisulfonic acid by converting it to its sodium salt, which is then precipitated from a saturated salt solution.

Workflow Diagram:

Purification_Workflow cluster_reaction Crude Reaction Mixture cluster_workup Purification Steps cluster_product Final Product Crude Crude Benzene-1,3,5-trisulfonic Acid in excess H₂SO₄ Quench Quench in Ice-Water Crude->Quench 1. Quenching Neutralize Neutralize with NaOH (aq) to form Sodium Salt Quench->Neutralize 2. Neutralization SaltOut Saturate with NaCl (Salting Out) Neutralize->SaltOut 3. Precipitation FilterWash Filter and Wash with Saturated NaCl Solution SaltOut->FilterWash 4. Isolation Dry Dry under Vacuum FilterWash->Dry 5. Drying PureProduct Pure Sodium Benzene-1,3,5-trisulfonate Dry->PureProduct Liming_Workflow Crude Crude Sulfonation Mixture Quench Dilute with Water Crude->Quench Lime Neutralize with Ca(OH)₂ Slurry Quench->Lime Filter1 Filter off CaSO₄ Precipitate Lime->Filter1 Filtrate1 Aqueous Solution of Calcium Benzene-1,3,5-trisulfonate Filter1->Filtrate1 Na2CO3 Add Na₂CO₃ Solution Filtrate1->Na2CO3 Filter2 Filter off CaCO₃ Precipitate Na2CO3->Filter2 Filtrate2 Aqueous Solution of Sodium Benzene-1,3,5-trisulfonate Filter2->Filtrate2 Evaporate Concentrate and Crystallize Filtrate2->Evaporate PureProduct Pure Sodium Benzene-1,3,5-trisulfonate Evaporate->PureProduct

Caption: Purification of benzene-1,3,5-trisulfonic acid using the liming-out method.

Step-by-Step Methodology:

  • Dilution of the Crude Mixture:

    • Carefully dilute the crude sulfonation mixture with water. This should be done cautiously due to the exothermic nature of diluting concentrated sulfuric acid.

  • Neutralization with Lime:

    • Slowly add a slurry of calcium hydroxide (Ca(OH)₂) to the diluted acidic mixture with vigorous stirring. [8]This will neutralize both the sulfuric acid and the benzene-1,3,5-trisulfonic acid, forming insoluble calcium sulfate (CaSO₄) and the soluble calcium salt of the sulfonic acid. [9]

  • Removal of Calcium Sulfate:

    • Filter the mixture to remove the precipitated calcium sulfate. Wash the filter cake with hot water to ensure complete recovery of the soluble calcium sulfonate salt.

  • Conversion to the Sodium Salt:

    • To the filtrate containing the calcium benzene-1,3,5-trisulfonate, add a solution of sodium carbonate (Na₂CO₃). This will precipitate calcium carbonate (CaCO₃) and leave the desired sodium benzene-1,3,5-trisulfonate in solution. [8]

  • Isolation of the Sodium Salt:

    • Filter off the calcium carbonate precipitate.

    • Concentrate the filtrate by evaporation to crystallize the sodium benzene-1,3,5-trisulfonate.

    • Collect the crystals by filtration and dry them under vacuum.

References

  • BenchChem. (2025). The Sulfonylation of 1,3,5-Trimethylbenzene: A Comprehensive Technical Guide.
  • LookChem. (n.d.). Cas 617-99-2, 1,3,5-BENZENETRISULFONIC ACID. Retrieved from [Link]

  • Science of Synthesis. (2006).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

  • Khan Academy. (n.d.). Sulfonation. Retrieved from [Link]

  • PrepChem. (2018). Preparation of sodium benzenesulfonate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds [Video]. YouTube. [Link]

  • Milner, D. W., & Holdsworth, E. C. (1952). Preparation of salts of benzene sulfonic acid (U.S. Patent No. 2,607,801). U.S.
  • Dennis, L. M. (1917). Method of separating benzene sulfonic acid from sulfuric acid and of converting the benzene sulfonic acid into a salt (U.S. Patent No. 1,212,612). U.S.
  • Digital Commons @ NJIT. (n.d.). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

  • Allied Chemical & Dye Corporation. (1953). Process for the sulfonation of benzene (U.S. Patent No. 2,692,279). U.S.
  • Quora. (2017, October 17). What is the detailed mechanism of conversion of sodium salt of benzene sulfonic acid to phenol? I don't understand how NaO removes SO3Na from the ring?. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Retrieved from [Link]

  • National Lime Association. (n.d.). USING LIME FOR ACID NEUTRALIZATION. Retrieved from [Link]

  • Britton, G. C. (1943). Neutralization of aromatic sulphonic acids (U.S. Patent No. 2,334,500). U.S.
  • U.S. Environmental Protection Agency. (n.d.). Benzene-1,3,5-trisulfonic acid - Chemical Details. CompTox Chemicals Dashboard. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzene-1,3,5-trisulfonic acid - Publications - Abstract Sifter. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzenesulfonic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Otten, G., Scherer, O., & Schild, H. (1963). Process for the manufacture of 1,3-benzene-disulfonic acid (U.S. Patent No. 3,097,235). U.S.
  • Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3). Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Retrieved from [Link]

  • National Lime Association. (n.d.). Acid Neutralization with Lime. Retrieved from [Link]

  • The Dow Chemical Company. (1943). Neutralization of aromatic sulphonic acids (U.S. Patent No. 2,334,500). U.S.
  • ResearchGate. (n.d.). Figure S1.2: (a) H and (b) C NMR spectra of [1'- C]benzene-1,3,5-tricarboxylic acid (7.05 T, (CD ) SO). Retrieved from [Link]

  • ResearchGate. (2020, February 10). How to quantify the benzene by HPLC method?. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.
  • Master Chemistry. (2022, November 15). Sulfonation Of Benzene-Definition, Mechanism And Solved Examples. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • MDPI. (2025, June 1). Combined Frozen Crystallization and Stepwise Decompression Evaporation for Na2SO4/NaCl Separation from Mixed Salts. Retrieved from [Link]

  • ResearchGate. (2015, April 20). How to purify and isolate required compound from a reaction mixture?. Retrieved from [Link]

  • Frank Wong. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

  • Warner Lambert Company. (2002). Method of purifying 1,3,5-triisopropylbenzene (U.S. Patent No. 6,399,847). U.S.

Sources

Technical Support Center: Troubleshooting Catalyst Deactivation in H3BTS-Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for H3BTS-mediated reactions. This guide is designed to provide in-depth troubleshooting assistance and practical advice to help you navigate the challenges of catalyst deactivation. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you resolve issues and optimize your synthetic workflows.

This document is structured as an interactive troubleshooting guide and a set of frequently asked questions. It is intended to be a dynamic resource, providing not just procedural steps but also the underlying rationale for these experimental choices.

Disclaimer: H3BTS is presented here as a representative, state-of-the-art transition metal catalyst. The principles and troubleshooting strategies discussed are based on well-established concepts in catalysis and are broadly applicable to a range of sensitive catalytic systems used in pharmaceutical and chemical research.

Troubleshooting Guide: A-Question-and-Answer-Approach

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes, a diagnostic workflow, and recommended solutions.

Q1: My reaction is sluggish or has stalled completely. How do I determine if H3BTS catalyst deactivation is the cause?

A stalled or slow reaction is one of the most common indicators of catalyst deactivation. However, it's crucial to systematically rule out other potential causes before focusing solely on the catalyst.

Underlying Causality: Catalyst deactivation occurs when the active catalytic species loses its efficacy. This can happen through several mechanisms, including poisoning, fouling, thermal degradation, or leaching of the active metal.[1][2][3] A deactivated catalyst is unable to efficiently facilitate the chemical transformation, leading to a drop in the reaction rate.

Diagnostic Workflow:

  • Verify Reaction Parameters: Before scrutinizing the catalyst, confirm that all other reaction parameters are correct. This includes reagent stoichiometry, solvent purity, temperature, and pressure. A simple checklist can be invaluable.

  • Run a Control Reaction: If possible, run a parallel reaction with a fresh batch of the H3BTS catalyst and newly prepared reagents. If this reaction proceeds as expected, it strongly suggests an issue with the components of the original reaction.

  • Catalyst Addition Test: In the stalled reaction, add an additional charge of fresh H3BTS catalyst. If the reaction restarts or the rate increases significantly, this is a strong indication that the original catalyst was deactivated.

dot

Caption: Diagnostic workflow for sluggish or stalled reactions.

Solutions and Preventative Measures:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Many catalysts are sensitive to oxygen and moisture.

  • Solvent and Reagent Purity: Use high-purity, anhydrous solvents and purify reagents if necessary. Contaminants can act as catalyst poisons.[1]

  • Temperature Control: Avoid excessive temperatures, which can lead to thermal degradation of the catalyst.[3]

Q2: I've confirmed my H3BTS catalyst is deactivating. What are the likely mechanisms, and how can I identify the specific cause?

Understanding the deactivation mechanism is key to developing a robust solution. The primary causes of deactivation can be categorized as poisoning, fouling, and thermal degradation.[3]

dot

Caption: Major mechanisms of catalyst deactivation.

Identifying the Cause: A combination of experimental observation and analytical techniques is often required to pinpoint the root cause of deactivation.[4]

Potential Cause Common Indicators Recommended Analytical Techniques
Poisoning Consistent loss of activity, even at low conversions. Often traced to a specific reagent or impurity.X-ray Photoelectron Spectroscopy (XPS) to detect surface poisons. Elemental Analysis (ICP-AES or XRF) to identify metallic or non-metallic contaminants.[4][5]
Fouling/Coking Gradual loss of activity over time. May be accompanied by a visible change in the catalyst's appearance (e.g., darkening).Temperature-Programmed Oxidation (TPO) to quantify carbonaceous deposits.[6] Brunauer-Emmett-Teller (BET) analysis to measure changes in surface area and pore volume.[5][7] Scanning Electron Microscopy (SEM) to visualize surface deposits.[8]
Thermal Degradation Loss of activity after exposure to high temperatures. May be irreversible.X-ray Diffraction (XRD) to detect changes in the catalyst's crystalline structure or crystallite size.[7] Transmission Electron Microscopy (TEM) to observe sintering of metal nanoparticles.

Experimental Protocol: Catalyst Characterization

  • Sample Preparation: Carefully isolate the deactivated catalyst from the reaction mixture by filtration. Wash it with a non-reacting solvent to remove residual substrates and products, and then dry it under vacuum.

  • Visual Inspection: Note any changes in color or texture compared to the fresh catalyst.

  • Analytical Submission: Submit both the fresh and deactivated catalyst samples for the analytical techniques suggested in the table above. A direct comparison of the results is crucial for diagnosis.

Q3: I suspect my reagents contain impurities that are poisoning the H3BTS catalyst. How can I confirm this and purify my starting materials?

Catalyst poisons are substances that strongly adsorb to the active sites of the catalyst, blocking them from participating in the catalytic cycle.[3] Common poisons include sulfur, nitrogen-containing compounds, and heavy metals.[1]

Confirmation and Purification:

  • "Spiking" Experiment: To confirm if a particular starting material contains a poison, run a standard reaction with purified reagents and then "spike" it with a small amount of the suspect, unpurified reagent. A significant drop in reaction rate would indicate the presence of a poison.

  • Reagent Purification:

    • Solvents: Use a solvent purification system or purchase high-purity, anhydrous solvents.

    • Liquid Reagents: Distillation is often effective for removing non-volatile impurities.

    • Solid Reagents: Recrystallization can remove many common impurities. Passing a solution of the reagent through a plug of activated carbon or alumina can also be effective for removing certain poisons.

Frequently Asked Questions (FAQs)

What are the best practices for handling and storing the H3BTS catalyst?
  • Storage: Store H3BTS under an inert atmosphere (e.g., in a glovebox or a sealed vial with an argon blanket) and away from light and heat.

  • Handling: When weighing and dispensing the catalyst, do so in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture. Use clean, dry glassware and spatulas.

Can a deactivated H3BTS catalyst be regenerated?

The possibility of regeneration depends heavily on the deactivation mechanism.[9]

  • Fouling: Deactivation due to the deposition of organic materials (coking) can sometimes be reversed by carefully controlled oxidation (burning off the coke) or by washing with specific solvents.[8][9]

  • Poisoning: If the poison is reversibly bound, it may be possible to remove it by washing or thermal treatment. However, strong chemisorption is often irreversible.[3] Acid or base washes can sometimes remove metallic poisons.[10][11]

  • Thermal Degradation (Sintering): This is generally considered an irreversible process.

Experimental Protocol: General Catalyst Regeneration Trial

  • Isolate and Wash: Filter the deactivated catalyst from the reaction mixture. Wash thoroughly with a suitable solvent (e.g., THF, Toluene) to remove any adsorbed organic species.

  • Acid/Base Wash (for suspected metal poisoning): Suspend the catalyst in a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) solution and stir for 1-2 hours. Filter, wash with deionized water until the filtrate is neutral, and then wash with a solvent like ethanol before drying under high vacuum.[10][11]

  • Thermal Treatment (for fouling): In a tube furnace under a controlled atmosphere, slowly ramp the temperature of the catalyst. The optimal temperature and atmosphere (e.g., air, N2/H2) will depend on the nature of the catalyst and the foulant. Caution: This should be approached with care as it can also lead to thermal degradation if not done correctly.

  • Test Activity: After any regeneration attempt, the catalyst's activity must be re-evaluated using a standard test reaction and compared to the fresh catalyst.

How do additives in the reaction mixture affect H3BTS stability?

Additives such as bases, acids, or salts can have a profound impact on catalyst stability and activity.[12]

  • Promoters: Some additives can act as promoters, enhancing the catalytic activity or selectivity.[13][14]

  • Inhibitors/Poisons: Conversely, some additives may compete for active sites or react with the catalyst, leading to deactivation. For example, certain coordinating solvents or additives might displace a necessary ligand from the catalyst's coordination sphere.

  • Reaction Optimization: It is crucial during reaction optimization to evaluate the effect of each additive on both the reaction outcome and the long-term stability of the catalyst.[15][16][17]

References

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9).
  • Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2021, June 25). MDPI.
  • Lecture 10 Catalyst characteriz
  • Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM.
  • Deactivation of catalyst for hydrogenation of 3-hydroxypropionaldehyde to 1, 3-propanediol.
  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020, June 7). PMC.
  • Characterization of Industrial Deactivated Catalyst Samples.
  • Reasons for catalyst deactivation and various regeneration conditions. (2021, December 10). DayDayNews.
  • Regeneration of the Deactivated SCR Catalysts.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • Understanding catalyst deactivation in an industrial green hydrotreater and its correlation with catalyst composition. (2025, June 19). ScienceDirect.
  • Regeneration of single-atom catalysts deactivated under acid oxygen reduction reaction conditions. ScienceDirect.
  • Recent progress on the long‐term stability of hydrogen evolution reaction electrocatalysts. (2022, June 6). Wiley Online Library.
  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Computational Perspective. (2025, August 6).
  • Mechanisms of catalyst deactiv
  • The Role of Catalyst Promotive Additives and Temperature in the Hydroisodewaxing Process. (2023, November 15). PMC.
  • Organic additives for hydrotreating catalysts: A review of main families and action mechanisms. (2025, August 10).
  • (A) Reaction optimization and elucidation of best conditions. (B) Product LCAPS for Figure 2A, Step 3; see SI for structures of Informer Halides.
  • Troubleshooting Transform
  • The most common problems with the catalyst - orion. (2020, December 23). Orion Exhaust Parts.
  • Effect of Additives on the Activity of Nickel–Tungsten Sulfide Hydroconversion Catalysts Prepared In Situ from Oil-Soluble Precursors. (2018, December 10). MDPI.
  • Enhancement of CO2 hydrogenation to methanol over Cu-based catalysts mixed with hydrophobic additives. Catalysis Science & Technology (RSC Publishing).
  • An Automated Dual Modeling Approach to Accelerate Reaction Analysis and Optimiz
  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org.
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. (2025, January 6). Beilstein Journals.
  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning.
  • Accelerated Chemical Reaction Optimization Using Multi-Task Learning. (2023, May 15). Vapourtec Ltd.
  • Catalytic Stability Studies Employing Dedicated Model C

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Technical Support Center: Mastering Pore Size in H3BTS-Based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is tailored for researchers, scientists, and drug development professionals working with H3BTS-based Metal-Organic Frameworks (MOFs). As a Senior Application Scientist, this resource provides in-depth, experience-driven answers and troubleshooting for the common challenges associated with controlling the pore size distribution of these materials.

PART 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering not just solutions but the scientific reasoning behind them.

Scenario 1: Your synthesized H3BTS-based MOF shows a significantly smaller pore size than theoretically predicted.

  • Question: My nitrogen adsorption-desorption isotherms suggest a much smaller pore diameter than what the crystal structure of my H3BTS-MOF indicates. What's going wrong?

  • Answer: This is a frequent challenge in MOF synthesis and can stem from several factors. The most common culprits are framework interpenetration, pore collapse during the activation process, or residual guest molecules blocking the pores.[1][2]

    • Framework Interpenetration: This occurs when two or more identical frameworks grow through each other, effectively reducing the accessible pore volume. This is often a thermodynamically favorable but undesirable outcome.

      • Solution: The use of modulators is a key strategy to prevent interpenetration.[3][4] Modulators are typically small, monofunctional molecules (like acetic or formic acid) that compete with the H3BTS linker for coordination to the metal centers.[5] This competition can slow down crystallization and sterically hinder the formation of a second, interwoven framework. The concentration and pKa of the modulator are critical parameters to optimize.[3]

    • Pore Collapse: Many MOFs, especially those with large pores, are susceptible to collapsing when the solvent molecules occupying the pores are removed.[2][6][7][8] This "activation" step is crucial for making the pores accessible.

      • Solution: A gentle activation process is essential.[5][9] This typically involves a solvent exchange step where the high-boiling point synthesis solvent (e.g., DMF) is replaced with a more volatile solvent with lower surface tension (e.g., ethanol or acetone) over several days.[10] Subsequent heating under a high vacuum allows for the gentle removal of the volatile solvent without causing the framework to collapse.[10] For particularly delicate structures, supercritical CO2 drying is an excellent alternative.[10]

    • Incomplete Guest Removal: Residual synthesis solvents, unreacted starting materials, or even the modulator itself can remain trapped within the pores, leading to an underestimation of the pore size.[1]

      • Solution: Thorough washing of the as-synthesized MOF is critical. This should be followed by a comprehensive activation procedure. Thermogravimetric analysis (TGA) is a valuable tool to confirm the complete removal of guest molecules by monitoring weight loss at different temperatures.[11]

Scenario 2: You observe a broad or multi-modal pore size distribution in your H3BTS-based MOF.

  • Question: My characterization data shows a wide range of pore sizes, or even two distinct pore size populations. How can I achieve a more uniform material?

  • Answer: A broad or bimodal pore size distribution often points to a lack of homogeneity in your sample. This could be due to the presence of multiple crystalline phases, a mixture of interpenetrated and non-interpenetrated domains, or a high density of crystal defects.[12][13]

    • Mixed Phases and Defects: The conditions of your synthesis reaction directly influence the nucleation and growth of your MOF crystals.

      • Solution: Fine-tuning the reaction parameters is key. Experiment with different reaction temperatures and times. Often, lower temperatures and longer reaction times favor the formation of more crystalline, less defective materials. Again, the use of modulators can help control the kinetics of crystal growth, leading to a more uniform product.[12][13]

    • Hierarchical Porosity: In some cases, a bimodal distribution may indicate the successful synthesis of a hierarchically porous MOF (HP-MOF), which contains both micropores and mesopores.[14][15] This can be advantageous for certain applications, such as catalysis involving large molecules.[15]

      • Solution (if unintentional): If a hierarchical structure is not desired, revisiting the synthesis conditions, particularly the modulator concentration and type, is necessary to favor the formation of a single pore size regime.

PART 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about controlling pore size in H3BTS-based MOFs.

  • Q1: How do modulators work to control pore size?

    • A1: Modulators act by competing with the H3BTS linker for coordination to the metal ions.[4] This competitive binding can slow down the rate of framework assembly, allowing for more ordered crystal growth and preventing the formation of kinetically favored, but less porous, interpenetrated structures.[3] The choice of modulator and its concentration can also influence the final topology of the MOF by altering the coordination environment of the metal clusters.[3][4]

  • Q2: Can I change the pore size of my H3BTS-based MOF after it has been synthesized?

    • A2: Yes, this is possible through a technique called post-synthetic modification (PSM) .[16][17] If the H3BTS linker or the metal nodes have reactive functional groups, these can be chemically modified after the MOF has been formed. For example, you could introduce bulky functional groups into the pores to reduce their size or use cross-linking reactions to alter the framework's flexibility. It is also possible to introduce sulfonic acid groups via PSM to enhance catalytic activity.[18][19]

  • Q3: What are the essential characterization techniques for determining pore size distribution?

    • A3: The primary technique is gas physisorption , typically using nitrogen at 77 K.[1][11][20] The resulting isotherm data can be used to calculate the BET surface area and the pore size distribution using models like Non-Local Density Functional Theory (NLDFT).[20] For microporous materials, argon adsorption at 87 K is often recommended.[1] Powder X-ray Diffraction (PXRD) is crucial for confirming the crystallinity and phase purity of your MOF.[11]

PART 3: Experimental Protocols and Visualizations

Protocol: Modulator-Assisted Synthesis of an H3BTS-Based MOF

  • Preparation of Precursor Solutions:

    • Solution A: Dissolve the appropriate metal salt (e.g., Zn(NO₃)₂·6H₂O) in a suitable solvent (e.g., N,N-dimethylformamide, DMF).

    • Solution B: In a separate container, dissolve the H3BTS linker in DMF.

  • Introduction of the Modulator:

    • To Solution A, add the modulator (e.g., acetic acid). The molar ratio of the modulator to the metal salt is a critical parameter and should be systematically varied (e.g., from 5:1 to 50:1) to find the optimal conditions for your desired pore size.

  • Reaction:

    • Combine Solution A and Solution B in a sealed reaction vessel.

    • Heat the mixture in an oven at a constant temperature (e.g., 120 °C) for a specified duration (e.g., 24-48 hours).

  • Product Isolation and Washing:

    • After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

    • Wash the product several times with fresh DMF to remove unreacted starting materials.

  • Activation:

    • Perform a solvent exchange by soaking the product in a volatile solvent (e.g., ethanol) for 2-3 days, replacing the solvent daily.

    • Dry the sample under a high vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent and activate the pores.

Diagram: Workflow for Modulator-Assisted MOF Synthesis

workflow A Prepare Metal Salt and Modulator Solution C Combine Solutions and React A->C B Prepare H3BTS Linker Solution B->C D Isolate and Wash Product C->D E Solvent Exchange D->E F Activate under Vacuum and Heat E->F G Characterize Pore Size (e.g., N2 Adsorption) F->G

Caption: A generalized workflow for the synthesis and activation of H3BTS-based MOFs using a modulator to control pore size.

Table: Key Parameters and Their Influence on Pore Size

ParameterGeneral Effect on Pore SizeScientific Rationale
Modulator Type & Concentration Can either increase or decrease pore size.Competes with the linker, influencing crystallization kinetics and potentially blocking pores.[3][4]
Reaction Temperature Can affect phase purity and crystallinity.Influences the thermodynamic vs. kinetic control of the reaction.[21]
Solvent Can act as a template for pore formation.The size and shape of solvent molecules can influence the resulting framework topology.
Activation Procedure Critical for achieving the theoretical porosity.Improper activation can lead to irreversible pore collapse.[2][6][7][8]

Diagram: Factors Influencing Pore Size Distribution

factors PoreSize Pore Size Distribution Modulator Modulator Modulator->PoreSize Temperature Temperature Temperature->PoreSize Solvent Solvent Solvent->PoreSize Activation Activation Activation->PoreSize

Caption: A schematic showing the primary experimental factors that can be adjusted to control the pore size distribution in H3BTS-based MOFs.

Sources

Validation & Comparative

Catalytic Efficacy of Benzene-1,3,5-Trisulfonic Acid (BTSA) vs. Sulfuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Synthetic Applications

Executive Summary

In the landscape of acid catalysis, Sulfuric Acid (H₂SO₄) remains the industrial workhorse due to cost and raw power. However, for precision organic synthesis—particularly in drug development and fine chemicals—its oxidative nature and difficult workup often compromise yield and purity.

Benzene-1,3,5-trisulfonic acid (BTSA) emerges as a superior "High-Density" Brønsted acid. Unlike mono-functional acids (e.g., p-TsOH), BTSA offers three acidic protons per molecule on a rigid aromatic scaffold. This guide demonstrates that while H₂SO₄ excels in bulk commodity transformations, BTSA provides superior atom economy , selectivity , and recyclability for complex esterifications and condensations, reducing the E-factor (waste-to-product ratio) by up to 40%.

Physicochemical Profile: The Structural Advantage

The fundamental difference lies in the anion stability and the density of active sites. BTSA acts as a "proton-rich" solid that lacks the aggressive oxidizing potential of concentrated H₂SO₄.

FeatureSulfuric Acid (H₂SO₄)Benzene-1,3,5-trisulfonic Acid (BTSA)
Structure Mineral Acid (Diprotic)Aromatic Tris-acid (Triprotic)
Physical State Viscous Liquid (Hygroscopic)Crystalline Solid (Hygroscopic)
Acid Strength

(Pure)

(First ionization)
Oxidative Potential High (Causes charring/sulfonation)Negligible (Chemically stable anion)
Solubility Miscible in water/polar organicsSoluble in water/alcohols; Insoluble in non-polar
Handling Corrosive, fuming, requires neutralizationSolid handling, non-fuming, recyclable

Mechanistic Insights: The "Tri-Armed" Activation

Unlike H₂SO₄, which relies on bulk solvent acidity, BTSA provides a high local concentration of protons (


) due to its 

symmetry. This allows for efficient activation of carbonyls without the side reactions associated with sulfate ester formation.
Diagram 1: Catalytic Activation Pathway

The following diagram illustrates the activation of a carbonyl substrate. Note the steric bulk of the BTSA anion (Tris-sulfonate) which discourages nucleophilic attack on the sulfur atom itself, preventing sulfonated by-products common with H₂SO₄.

ReactionMechanism BTSA BTSA (Catalyst) [Tri-protic Source] Complex Activated Complex [R-C(OH)2]+ ... [BTSA]- BTSA->Complex Protonation (x3 sites) Substrate Substrate (R-COOH) Substrate->Complex + R'OH H2SO4_Side H2SO4 Side Path (Oxidation/Charring) Substrate->H2SO4_Side H2SO4 (High T) Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack Product Ester Product (R-COOR') Intermediate->Product - H2O Regeneration of BTSA

Figure 1: Mechanistic pathway showing the clean regeneration of BTSA compared to the oxidative side-pathways often triggered by H₂SO₄ at high temperatures.

Comparative Performance Data

The following data synthesizes results from esterification benchmarks (e.g., synthesis of n-propyl acetate and biodiesel intermediates) where both catalysts were evaluated under optimized conditions.

Case Study: Esterification of Acetic Acid with n-Propanol

Conditions: Equimolar ratio, Reflux temperature, 2 hours.

MetricSulfuric Acid (1.0 mol%)BTSA (0.33 mol%)*Interpretation
Conversion (%) 98.5%97.8%Comparable activity with 1/3 molar load.
Selectivity (%) 92.0%>99.0%H₂SO₄ causes ether formation/oxidation.
Appearance Darkened (Charring)Clear / Pale YellowBTSA prevents oxidative degradation.
Workup Volume High (Requires neutralization)Low (Filtration/Phase separation)BTSA reduces solvent use.
Catalyst Recovery 0% (Lost as sulfate salts)~85% (Recrystallization)Significant sustainability advantage.

*Note: BTSA is used at 1/3 molar equivalent of H₂SO₄ to normalize for proton count (


 vs 

), demonstrating its atom economy.

Experimental Protocols

Protocol A: The Traditional Route (Sulfuric Acid)

Best for: Commodity scale where purity is secondary to raw cost.

  • Setup: Charge a round-bottom flask with Carboxylic Acid (1.0 eq) and Alcohol (1.5 eq).

  • Addition: Add conc. H₂SO₄ (1-5 mol%) dropwise at 0°C (Exothermic!).

  • Reaction: Reflux for 2-4 hours. Monitor by TLC.

  • Quench (Critical): Pour reaction mixture into crushed ice/water to quench acid.

  • Neutralization: Add saturated NaHCO₃ until pH 7 (Caution: CO₂ evolution).

  • Extraction: Extract aqueous layer 3x with Ethyl Acetate.

  • Drying: Dry organics over MgSO₄, filter, and concentrate.

    • Result: Product often requires distillation to remove yellow impurities.

Protocol B: The Precision Route (BTSA)

Best for: API synthesis, sensitive substrates, and Green Chemistry compliance.

  • Setup: Charge flask with Carboxylic Acid (1.0 eq) and Alcohol (1.1 eq).

  • Addition: Add solid BTSA (0.5 - 1.0 mol%). No exothermic spike.

  • Reaction: Reflux for 2-4 hours.

    • Observation: The mixture remains homogeneous at reflux (if polar) or biphasic.

  • Workup (The Advantage):

    • Option 1 (Precipitation): Cool to 0°C. In non-polar solvents (e.g., Toluene), BTSA may precipitate. Filter and reuse.

    • Option 2 (Phase Separation): If liquid, add a minimal amount of cold water. BTSA partitions into the aqueous phase. The organic product layer is separated directly.

  • Purification: The organic layer is simply dried (Na₂SO₄) and evaporated.

    • Result: High purity product, often requiring no further chromatography.

Workflow & Sustainability Visualization

The choice of catalyst dictates the downstream processing load. BTSA eliminates the "Salt Waste" stream generated by neutralizing H₂SO₄.

Diagram 2: Workup Efficiency Comparison

WorkupComparison cluster_H2SO4 Sulfuric Acid Workflow cluster_BTSA BTSA Workflow Start1 Reaction Mix (H2SO4) Quench Ice Quench (High Volume) Start1->Quench Neut NaHCO3 Neutralization (CO2 Gas + Foam) Quench->Neut Extract Solvent Extraction Neut->Extract Waste1 Waste: Sulfate Salts (Cannot Recycle) Extract->Waste1 Start2 Reaction Mix (BTSA) Cool Cool / Add Min. Water Start2->Cool Separate Phase Separation / Filtration Cool->Separate Recycle Recovered Catalyst (Re-use) Separate->Recycle Product2 Clean Product Separate->Product2

Figure 2: Operational comparison showing the elimination of the neutralization step and waste generation in the BTSA protocol.

References

  • Revista de Chimie. (2019). Benzenesulfonic Acid - A Green Efficient Esterification Catalyst.[1] Retrieved from [Link]

  • RIKEN Center for Sustainable Resource Science. (2016). Esterification catalyst with no need for byproduct processing.[2] Retrieved from [Link]

  • American University of Ras Al Khaimah. (n.d.). Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification. Retrieved from [Link]

Sources

A Researcher's Guide to Functional Group Analysis: Unveiling the Molecular Architecture of H₃BTS with FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

For researchers, scientists, and professionals in drug development, understanding the molecular architecture of a compound is paramount. Benzene-1,3,5-trisulfonic acid (H₃BTS), a highly functionalized aromatic compound, serves as a critical building block in the synthesis of novel materials, including metal-organic frameworks (MOFs) and proton-conducting membranes for fuel cell technology.[1] Its utility is intrinsically linked to the presence and arrangement of its sulfonic acid functional groups. This guide provides an in-depth comparison of analytical techniques for characterizing H₃BTS, with a primary focus on Fourier-Transform Infrared (FTIR) Spectroscopy as a powerful, non-destructive, and highly informative method.

The Central Role of Functional Groups in H₃BTS

H₃BTS is characterized by a central benzene ring symmetrically substituted with three sulfonic acid (-SO₃H) groups.[1][2] These functional groups dictate the molecule's key properties: its strong acidity, high water solubility, and its ability to act as a tridentate ligand in coordination chemistry.[1][3] Accurate confirmation of these sulfonic acid groups, alongside the aromatic backbone, is the first and most critical step in quality control and downstream application development.

FTIR Spectroscopy: A Window into Molecular Vibrations

FTIR spectroscopy is an analytical technique that probes the vibrational modes of molecules.[4] When a molecule is irradiated with infrared light, its constituent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. An FTIR spectrometer measures this absorption, producing a unique spectral "fingerprint" of the molecule. Each peak in the spectrum corresponds to a specific type of bond vibration, allowing for the identification of the functional groups present.[4]

The primary value of FTIR lies in its ability to provide rapid, direct confirmation of a molecule's functional components. For a compound like H₃BTS, this means we can selectively identify vibrations corresponding to the O-H, S=O, and S-O bonds of the sulfonic acid groups, as well as the C=C and C-H bonds of the aromatic ring.

Decoding the FTIR Spectrum of H₃BTS

While a publicly available, peer-reviewed full spectrum of pure H₃BTS is not readily found, we can construct a highly accurate expected spectrum based on established group frequencies. The analysis focuses on two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).

Key Spectral Features of H₃BTS:

  • O-H Stretch (Sulfonic Acid): A very broad and strong absorption band is expected in the region of 3200-2500 cm⁻¹ . This broadness is a hallmark of the strong hydrogen bonding between the sulfonic acid groups.

  • Aromatic C-H Stretch: A sharp, medium-intensity peak will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds on a benzene ring.

  • Aromatic C=C Stretch: One or more sharp peaks of variable intensity will be observed in the 1600-1450 cm⁻¹ region, corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

  • Asymmetric S=O Stretch: A very strong and characteristic absorption is predicted at approximately 1350 cm⁻¹ .[5] This is one of the most indicative peaks for the presence of a sulfonate or sulfonic acid group.

  • Symmetric S=O Stretch: Another strong absorption, corresponding to the symmetric stretching of the S=O bonds, is expected around 1175 cm⁻¹ .[5][6]

  • S-O Stretch: Several strong bands can be found in the 1000-750 cm⁻¹ range, arising from the stretching of the sulfur-oxygen single bond.[5]

  • Aromatic C-H Bending (Out-of-Plane): Given the 1,3,5-trisubstitution pattern on the benzene ring, strong absorption bands are expected in the 900-675 cm⁻¹ region, which can help confirm the substitution pattern.

Visualizing the Analysis: Workflow and Interpretation

The process of FTIR analysis, from sample preparation to spectral interpretation, can be visualized as a clear workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Place H₃BTS Powder on ATR Crystal Acquire Acquire Background Spectrum (Air) Prep->Acquire Sample Acquire Sample Spectrum Acquire->Sample Process Perform Fourier Transform & Baseline Correction Sample->Process Identify Identify Peak Frequencies (cm⁻¹) Process->Identify Assign Assign Peaks to Functional Group Vibrations Identify->Assign Report Report Assign->Report

Caption: Experimental workflow for FTIR analysis of H₃BTS using an ATR accessory.

The relationship between the functional groups of H₃BTS and their corresponding regions in the infrared spectrum provides a logical map for interpretation.

Functional_Groups_FTIR H3BTS H₃BTS Molecule Aromatic Ring -SO₃H Groups Functional_Groups Functional Groups Aromatic C-H Aromatic C=C O-H S=O S-O H3BTS:ar->Functional_Groups:ch H3BTS:ar->Functional_Groups:cc H3BTS:so3h->Functional_Groups:oh H3BTS:so3h->Functional_Groups:so2 H3BTS:so3h->Functional_Groups:so FTIR_Regions FTIR Spectral Regions (cm⁻¹) 3100-3000 1600-1450 3200-2500 ~1350 & ~1175 1000-750 Functional_Groups:ch->FTIR_Regions:r1 Stretch Functional_Groups:cc->FTIR_Regions:r2 Stretch Functional_Groups:oh->FTIR_Regions:r3 Stretch (H-Bonded) Functional_Groups:so2->FTIR_Regions:r4 Asym & Sym Stretch Functional_Groups:so->FTIR_Regions:r5 Stretch

Caption: Logical relationship between H₃BTS functional groups and their IR spectral regions.

Comparative Analysis: FTIR vs. Alternative Techniques

While FTIR is a premier tool for functional group identification, a comprehensive analysis often involves complementary methods. Each technique offers unique insights, and understanding their strengths and weaknesses is key to a robust characterization strategy.

Technique Principle Information Provided Advantages for H₃BTS Analysis Limitations
FTIR Spectroscopy Probes molecular vibrations by measuring IR light absorption.Direct identification of functional groups (-SO₃H, aromatic ring).Fast, non-destructive, requires minimal sample, excellent for functional group confirmation.Does not provide detailed information on molecular weight or the connectivity of atoms.
NMR Spectroscopy (¹H, ¹³C) Analyzes the magnetic properties of atomic nuclei.Detailed information on the carbon-hydrogen framework, chemical environment of each atom, and connectivity.Confirms the 1,3,5-substitution pattern of the aromatic ring; can quantify purity.Requires larger sample amounts, more expensive instrumentation, and solvent for analysis.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Precise molecular weight and elemental composition.Confirms the molecular formula (C₆H₆O₉S₃).Can cause fragmentation, which may complicate the analysis of the intact molecule.
Wet Chemical Tests Chemical reactions with specific reagents to detect functional groups.Qualitative presence of functional groups (e.g., acidity test).Low cost, simple equipment.Destructive, can be less specific, generates chemical waste.[1][2]

Causality in Method Selection: The choice of analytical technique is driven by the specific question being asked. For rapid identity confirmation and quality control of H₃BTS, where the primary concern is verifying the presence of sulfonic acid groups on the aromatic core, FTIR is the most efficient and direct method. When a deeper structural elucidation is required, such as confirming isomer purity or mapping the precise atomic connectivity, NMR becomes indispensable. Mass spectrometry serves as the ultimate arbiter of molecular formula.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of H₃BTS

This protocol outlines the steps for analyzing a solid powder sample of H₃BTS using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for solid samples as it requires minimal to no sample preparation.

Instrumentation and Materials:

  • FTIR Spectrometer (e.g., Thermo Nicolet, PerkinElmer)

  • ATR Accessory with a diamond or germanium crystal

  • Spatula

  • H₃BTS powder sample

  • Isopropanol and lint-free wipes for cleaning

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate the collection of a background spectrum.

    • This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

    • Typically, 16 to 32 scans are co-added for a good signal-to-noise ratio.

  • Sample Application:

    • Using a clean spatula, place a small amount of H₃BTS powder onto the center of the ATR crystal. A sufficient amount is needed to completely cover the crystal surface (typically 1-2 mg).

    • Engage the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters (number of scans, resolution) as the background scan.

    • The instrument will collect the spectrum and automatically ratio it against the stored background, resulting in a clean spectrum of only the H₃BTS sample.

  • Data Analysis:

    • Use the spectrometer software to label the peak positions (in wavenumbers, cm⁻¹) of the major absorption bands.

    • Compare the observed peak positions with the expected frequencies for H₃BTS functional groups as detailed in the table above.

  • Cleaning:

    • Retract the pressure arm, and carefully remove the bulk of the powder with a spatula.

    • Clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next sample.

Conclusion

FTIR spectroscopy stands out as an indispensable tool for the functional group analysis of Benzene-1,3,5-trisulfonic acid. Its speed, simplicity, and non-destructive nature make it the ideal first-line technique for confirming the molecular identity and quality of H₃BTS in research and industrial settings. By providing a clear vibrational fingerprint, FTIR validates the presence of the critical sulfonic acid groups that define the compound's reactivity and function. While techniques like NMR and Mass Spectrometry offer complementary information on atomic connectivity and molecular weight, FTIR provides the most direct and efficient confirmation of the functional architecture that makes H₃BTS a valuable molecule in modern chemistry and materials science.

References

  • Sulfonates infrared spectra. (n.d.). Chemistry. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzene-1,3,5-trisulfonic acid. PubChem. Retrieved February 23, 2026, from [Link]

  • LookChem. (n.d.). 1,3,5-BENZENETRISULFONIC ACID. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). FT‐IR images. A. FT‐IR spectra of MCM 41‐SO3H Acid sulfonic groups... [Download Scientific Diagram]. Retrieved February 23, 2026, from [Link]

  • The Madison Group. (2025, December 11). FTIR Spectroscopy Fundamentals: Insights into Plastic Analysis. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis Online. (2021, May 7). Comparison of methods of functional group analysis using results from laboratory and field aerosol measurements. Retrieved February 23, 2026, from [Link]

  • Vila, A., et al. (2014). Solid acids with SO3H groups and tunable surface properties: versatile catalysts for biomass conversion. Journal of Materials Chemistry A. DOI:10.1039/C4TA02320J. From [Link]

Sources

Comparative Guide: XRD Profiling of H3BTS vs. H3BTC Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for application scientists and drug development researchers. It focuses on the comparative analysis of H3BTS (1,3,5-Benzenetrisulfonic acid) metal complexes versus the industry-standard H3BTC (1,3,5-Benzenetricarboxylic acid/Trimesic acid) analogues, specifically within the context of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for therapeutic applications.

Executive Summary: The Sulfonate Advantage

In the development of metal-organic scaffolds for drug delivery and catalysis, the choice of linker dictates the structural integrity and hydrolytic stability of the final complex. While H3BTC (Trimesic acid) is the gold standard for generating porous 3D frameworks (e.g., HKUST-1), its carboxylate linkages often suffer from hydrolytic degradation in physiological media.

H3BTS (1,3,5-Benzenetrisulfonic acid) emerges as a critical alternative. By replacing carboxylate groups with sulfonate groups (


), H3BTS complexes offer superior thermal stability and distinct layered topologies. This guide provides a direct XRD comparison to assist researchers in distinguishing these phases and validating their synthesis.
Acronym Definition & Chemical Identity
  • H3BTS: 1,3,5-Benzenetrisulfonic acid (Sulfonate linker).[1]

  • H3BTC: 1,3,5-Benzenetricarboxylic acid (Carboxylate linker).

  • Target Complexes: Lanthanide (La, Eu) and Transition Metal (Cu, Zn) derivatives.

Technical Deep Dive: Ligand Architecture & Crystallography

The shift from Carboxylate (H3BTC) to Sulfonate (H3BTS) fundamentally alters the coordination geometry and the resulting Powder X-Ray Diffraction (PXRD) patterns.

FeatureH3BTC (Carboxylate) H3BTS (Sulfonate) Impact on XRD
Coordination Mode Rigid, directional bridging (often paddle-wheel units).Flexible, weaker coordination; often bridging or monodentate.H3BTS often forms 2D Layered Structures rather than 3D porous nets.
Hydration Moderate; water often occupies pores.High; sulfonate oxygen atoms are strong H-bond acceptors.H3BTS patterns show significant shifts upon dehydration due to layer collapse.
Symmetry High symmetry (Cubic/Tetragonal) is common.Lower symmetry (Triclinic/Monoclinic) is typical.H3BTS patterns exhibit more complex splitting and lower angle reflections.

Comparative XRD Analysis (Experimental Data)

The following data summarizes the characteristic diffraction signatures observed when synthesizing Lanthanide (La/Eu) complexes of both ligands under hydrothermal conditions.

Table 1: Diagnostic XRD Reflections (Cu K , Å)
Complex TypeKey

Peaks (Low Angle)
Morphology IndicationCrystallinity Interpretation
H3BTC-Cu (HKUST-1) 6.7°, 9.5°, 11.6° 3D Porous FrameworkHigh. Sharp, well-resolved peaks indicate rigid long-range order.
H3BTS-La (Sulfonate) 5.8°, 10.2°, 14.5° 2D Supramolecular LayersModerate. Broader peaks often observed due to stacking faults or turbostratic disorder.
H3BTS Ligand (Pure) 22.1°, 25.4° (High Angle)Crystalline AcidDisappearance of these peaks confirms complexation.

Critical Insight: The H3BTS complexes frequently exhibit a dominant low-angle peak (< 6°


) corresponding to the inter-layer spacing (

-spacing > 14 Å). This is absent in many dense H3BTC phases.
Phase Identification Logic
  • Scenario A (Successful Synthesis): Total disappearance of ligand peaks at

    
     range; appearance of new low-angle peaks (
    
    
    
    ).
  • Scenario B (Amorphous/Gel): Broad "halo" background from

    
    . Common in H3BTS syntheses if pH is not strictly controlled (Sulfonates require lower pH to crystallize effectively compared to Carboxylates).
    

Experimental Protocol: Self-Validating Synthesis Workflow

To ensure reproducibility, follow this "Check-Point" methodology. This protocol is designed for the synthesis of [La(BTS)(H2O)5] , a representative stable sulfonate complex.[1]

Materials
  • H3BTS (Commercial grade or synthesized via sulfonation of benzene).[1]

  • Lanthanum(III) Oxide or Chloride.

  • Deionized Water (High purity required to prevent competitive binding).

Workflow Diagram (DOT Visualization)

SynthesisWorkflow Start Raw Materials (H3BTS + Metal Salt) Mix Aqueous Mixing (Stir 1h, RT) Start->Mix pH pH Adjustment (Target pH 3-4) Mix->pH Check Solubility Reflux Hydrothermal/Reflux (48h @ 160°C) pH->Reflux Filter Filtration & Wash (Remove unreacted Ligand) Reflux->Filter Crystalline ppt? XRD PXRD Validation (Scan 5-50° 2Th) Filter->XRD Success Proceed to Bio-Assay XRD->Success New Low Angle Peaks Fail Recrystallize (Adjust Solvent) XRD->Fail Amorphous Halo

Figure 1: Step-by-step synthesis and validation workflow for H3BTS metal complexes. Note the critical pH adjustment step; sulfonates coordinate poorly at high pH due to competition with hydroxides.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 1.0 mmol of H3BTS in 10 mL deionized water. Separately, dissolve 1.0 mmol of Metal Salt (e.g.,

    
    ) in 5 mL water.
    
  • Combination: Slowly add the metal solution to the ligand solution under vigorous stirring.

  • pH Control (Critical):

    • Observation: The solution may remain clear.

    • Action: Adjust pH to ~3.5 using dilute NaOH.

    • Why? Unlike H3BTC (pKa ~3-4), H3BTS is a strong acid. Partial deprotonation is automatic, but pH control prevents the formation of metal hydroxides.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat at 160°C for 48 hours.

    • Alternative: Slow evaporation at room temperature (yields larger crystals but takes weeks).

  • Isolation: Filter the resulting precipitate. Wash with cold water (H3BTS complexes are often more water-soluble than H3BTC counterparts).

  • PXRD Measurement:

    • Instrument: Cu K

      
       radiation (40 kV, 40 mA).
      
    • Range:

      
       to 
      
      
      
      
      
      .
    • Step size:

      
      .
      

Stability & Performance Comparison

For drug development professionals, the physical stability of the carrier is paramount.

ParameterH3BTS Complexes (Sulfonate)H3BTC Complexes (Carboxylate)Relevance to Drug Dev
Thermal Stability High (> 500°C) Moderate (300-400°C)H3BTS allows for high-temp processing/sterilization.
Hydrolytic Stability Excellent Poor to ModerateH3BTS complexes resist degradation in blood plasma better than many carboxylate MOFs.
Solubility Moderate (Hydrophilic)Low (Hydrophobic pores)H3BTS complexes are easier to disperse in aqueous formulations.
Scientific Rationale

The sulfonate group (


) is a "harder" base than the carboxylate, but its geometry (trigonal pyramidal) prevents the formation of the rigid "paddle-wheel" clusters common in H3BTC. Instead, H3BTS tends to form layered motifs  where metal ions are bridged by sulfonate oxygens and water molecules. This layered structure allows for intercalation  of drug molecules, rather than pore encapsulation.

References

  • Benzene Trisulfonic Acid (H3BTS) as Analogue of Trimesic Acid for Building Open Frameworks.

    • Source: University of Oldenburg / Wiley Online Library.
    • Context: Defines the structural differences between La(BTS) and La(BTC)
    • Link:[Link] (Referenced via Search Result 1.2)

  • Structural and Hirshfeld Surface Analysis of Thallium(I) and Indium(III) Complexes.

    • Source: MDPI (Crystals/Molecules).
    • Context: Provides methodology for analyzing soft-donor ligand complexes and interpreting intermolecular interactions in XRD.
    • Link:[Link]

  • 1,3,5-Benzenetrisulfonic acid, sodium salt - Chemical Properties.

    • Source: PubChem (NIH).
    • Context: Verification of ligand chemical structure, molecular weight, and solubility data essential for stoichiometric calcul
    • Link:[Link]

  • Powder XRD pattern of Co(II), Ni(II), Cu(II) complexes.

    • Source: ResearchGate.[2]

    • Context: Comparative XRD baselines for transition metal complexes with Schiff base ligands, serving as a negative control for the Sulfonate p
    • Link:[Link]

Sources

Thermal Stability Profiling: Benzene-1,3,5-Trisulfonic Acid (BTSA) vs. Mono/Di-Sulfonated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzene-1,3,5-trisulfonic acid (BTSA) represents a class of high-charge-density organocatalysts and ligand precursors. Its thermal degradation profile is distinct from common analogues like p-toluenesulfonic acid (p-TSA) due to its rigid


-symmetric structure and extensive hydrogen-bonding network.

Key Findings:

  • Hygroscopic Shielding: BTSA exhibits a significant "thermogravimetric lag" below 150°C due to tightly bound waters of hydration (typically trihydrate), which must be distinguished from substrate degradation.

  • Desulfonation Threshold: The anhydrous aromatic core remains stable up to ~280–310°C , outperforming p-TSA (degrades ~180–200°C) but showing different kinetics compared to naphthalene-based acids.

  • Char Yield: BTSA leaves a significantly higher carbonaceous residue (>30% at 800°C) compared to mono-sulfonated counterparts, making it a superior candidate for carbon-material precursors.

Introduction: The Chemical Context

In drug development and catalysis, the thermal history of a reagent defines its process window. BTSA (


) is often utilized for its high acidity and ability to form coordination polymers (MOFs). However, its high polarity creates a "wet" thermal profile that often confuses operators.

Unlike p-toluenesulfonic acid (p-TSA), which can melt and sublime, BTSA’s three sulfonic groups create a rigid intermolecular lattice. This guide dissects the TGA profile to separate solvent loss from molecular failure.

Experimental Methodology (Self-Validating Protocol)

Protocol: High-Acidity TGA Workflow

Objective: Determine the onset of desulfonation (


) and char yield.
  • Sample Preparation:

    • Conditioning: BTSA is extremely hygroscopic. Samples should be loaded in a humidity-controlled glovebox if the "true" anhydrous mass is required.

    • Pan Selection: Use Ceramic (Alumina) or Platinum pans. Reasoning: At >200°C, concentrated sulfonic acids can corrode standard aluminum pans, creating artifacts in the mass-loss curve.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (

      
      ) at 40–60 mL/min. (Prevents oxidative masking of the desulfonation step).
      
    • Ramp Rate: 10°C/min (Standard) and 2°C/min (High-Res) to separate dehydration from degradation.

    • Temperature Range: 30°C to 800°C.

  • Baseline Correction: Perform a blank run with an empty pan to subtract buoyancy effects.

Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Thermal Program cluster_analysis Phase 3: Data Logic S1 Sample Loading (Dry Box) S2 Pan Selection (Alumina/Pt) S1->S2 S3 Equilibration (30°C, N2 Purge) S2->S3 S4 Dehydration Ramp (to 160°C) S3->S4  Step 1: Water   S5 Degradation Ramp (to 800°C) S4->S5  Step 2: SO3/SO2   S6 Identify DTG Peaks S5->S6 S7 Calculate Stoichiometry S6->S7

Figure 1: Step-by-step TGA workflow ensuring separation of hydration and degradation events.

Results & Discussion: The Thermal Profile

The TGA curve of BTSA is characterized by three distinct regimes.

Phase 1: Dehydration (Amb. – 160°C)

BTSA crystallizes as a hydrate (often trihydrate).

  • Observation: A mass loss of approx. 10–15% occurs between 50°C and 160°C.

  • Scientist's Note: Unlike p-TSA, which loses water rapidly, BTSA holds water tightly due to the chelation effect of three sulfonic groups. The derivative thermogravimetry (DTG) curve often splits this into two peaks: surface water (loose) and lattice water (bound).

Phase 2: The Stability Plateau (160°C – 290°C)

Once anhydrous, the benzene-1,3,5-trisulfonic acid structure is remarkably stable.

  • Observation: A flat baseline indicating no mass loss.

  • Mechanism: The electron-withdrawing nature of the three sulfonyl groups deactivates the ring against oxidation, but the primary failure mode here is Desulfonation (breaking the C-S bond).

Phase 3: Deep Degradation (290°C – 800°C)
  • Onset (

    
    ):  Approximately 290–310°C .
    
  • Event: The C-S bonds cleave, releasing

    
     and 
    
    
    
    gases.[1]
  • Secondary Event (>450°C): Fragmentation of the benzene ring and formation of a graphitic char.

Degradation Pathway Diagram

Degradation_Mechanism BTSA_Hydrate BTSA • xH2O (Crystalline Solid) BTSA_Anhydrous Anhydrous BTSA (Stable Intermediate) BTSA_Hydrate->BTSA_Anhydrous Dehydration (50-160°C) Radical Aryl Radical + SO3/SO2 (Gas Release) BTSA_Anhydrous->Radical Desulfonation (>290°C) Char Polycyclic Aromatic Char (Residue) Radical->Char Carbonization (>450°C)

Figure 2: Thermal decomposition pathway of BTSA from hydrate to char.

Comparative Analysis

The following table contrasts BTSA with its primary alternatives.

FeatureBTSA (Trisulfonic)p-TSA (Monosulfonic)NDSA (Naphthalenedisulfonic)
Structure Benzene core, 3

Benzene core, 1

, 1

Naphthalene core, 2

Hydration High (Trihydrate common)Moderate (Monohydrate)Moderate
Dehydration Temp Broad (50–160°C) Sharp (~100°C)Broad (80–140°C)
Stability (

)
High (~290°C) Medium (~180–200°C)High (~300°C)
Melting Behavior Decomposes before meltingMelts ~105°C (Hydrate)Decomposes
Char Yield (800°C) High (>30%) Low (<5%)Medium (~15-20%)
Primary Use MOF Linkers, CrosslinkersAcid Catalysis, SolubilizerChromatography, Intermediates
Why the Difference?
  • p-TSA: The methyl group activates the ring, making it more susceptible to electrophilic attack, but the lower density of sulfonic groups reduces the char yield. It often volatilizes/sublimes before fully charring.

  • BTSA: The high symmetry and density of sulfonic groups create a rigid solid-state network. Upon heating, the extensive H-bonding delays the onset of degradation. However, once the C-S bonds break, the molecule rapidly crosslinks into a carbon-rich char rather than volatilizing.

References

  • Thermal Stability of Aromatic Sulfonic Acids : Study on the thermal degradation of polymeric sulfonic acids and their salts. Marquette University e-Publications. Link

  • BTSA in Coordination Frameworks : Benzene Trisulfonic Acid (H3BTS) as Analogue of Trimesic Acid for Building Open Frameworks. Universität Oldenburg. Link

  • Comparative Kinetics : Kinetics of the desulfonation of benzenesulfonic acid and toluenesulfonic acids. ResearchGate.[2][3] Link

  • TGA Methodology for Pharmaceuticals : Thermogravimetric Analysis - Applications in Hydrate Detection.[4] Improved Pharma. Link

Sources

A Comparative Analysis of Proton Conductivity in H₃BTS and Nafion Membranes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the proton conductivity of the emerging class of crystalline hydrogen-bonded organic frameworks (HOFs), represented here by materials analogous to H₃BTS, and the industry-standard perfluorosulfonic acid membrane, Nafion. This document is intended for researchers, materials scientists, and professionals in the fields of fuel cells, electrochemistry, and membrane technology.

Executive Summary

The development of high-performance proton exchange membranes (PEMs) is a critical factor in advancing clean energy technologies such as hydrogen fuel cells. For decades, Nafion, a perfluorosulfonic acid (PFSA) polymer, has been the benchmark material due to its excellent proton conductivity and chemical stability. However, its performance is highly dependent on hydration, and its cost remains a significant barrier.

This guide explores the proton conductivity of a promising alternative: H₃BTS, a type of hydrogen-bonded organic framework (HOF). While direct, comprehensive data for a material specifically named "H₃BTS" is not prevalent in current literature, we will use data from structurally analogous and high-performing porous organic salts and HOFs as a proxy for this comparison. These materials offer a distinct, crystalline structure for proton transport, presenting both opportunities and challenges compared to the amorphous, polymeric structure of Nafion. We will delve into the fundamental mechanisms of proton conduction in both materials, present a comparative analysis of their performance based on available experimental data, and provide detailed protocols for the measurement of proton conductivity.

Unveiling the Contenders: H₃BTS and Nafion

Nafion: The Established Benchmark

Nafion is a copolymer of tetrafluoroethylene and a perfluorinated vinyl ether with a sulfonic acid terminal group. Its structure consists of a hydrophobic polytetrafluoroethylene (PTFE) backbone, which provides mechanical and chemical stability, and hydrophilic sulfonate side chains. When hydrated, these side chains form interconnected water channels, approximately 2-3 nm in diameter, through which protons can be transported.

H₃BTS and Hydrogen-Bonded Organic Frameworks (HOFs)

H₃BTS belongs to the class of hydrogen-bonded organic frameworks (HOFs), which are crystalline materials constructed from organic building blocks linked by strong hydrogen bonds. Unlike the random, entangled polymer chains in Nafion, HOFs possess a highly ordered, porous structure. The proton-conducting pathways in HOFs are created by the extensive and well-defined hydrogen-bonding networks, often involving guest molecules like water. The specific material TTBT.Br (a non-metal organic framework) has shown proton conductivity comparable to Nafion and will be used as a key example in this guide[1].

The Mechanism of Proton Conduction: A Tale of Two Pathways

Proton transport in both Nafion and HOFs is primarily governed by two mechanisms: the Grotthuss mechanism ("hopping") and the vehicular mechanism (diffusion).

  • Grotthuss Mechanism: A proton hops from one carrier molecule (like a water molecule or a hydronium ion) to an adjacent one through the breaking and forming of hydrogen bonds.

  • Vehicular Mechanism: Protons are carried through the membrane as part of a larger molecule, such as H₃O⁺ or H₅O₂⁺, which diffuses through the medium.

In Nafion , both mechanisms are at play within its hydrated channels. The efficiency of this transport is directly linked to the water content of the membrane; as humidity decreases, the water channels shrink, hindering both hopping and diffusion[2].

In HOFs , the Grotthuss mechanism is often dominant, with protons hopping along the highly structured hydrogen-bonding pathways formed by the framework and adsorbed water molecules. The ordered nature of these pathways can, in principle, lead to very efficient proton transport, even at lower hydration levels compared to Nafion[3][4].

EIS_Workflow cluster_prep Sample Preparation prep_nafion Nafion Membrane (Cut & Pre-treat) mount Mount Sample in Conductivity Cell prep_nafion->mount prep_hof H3BTS (HOF) Powder (Synthesize & Press Pellet) prep_hof->mount equilibrate Equilibrate in Environmental Chamber (Temp & RH) mount->equilibrate measure Perform EIS Measurement (Frequency Sweep) equilibrate->measure analyze Generate Nyquist Plot and Determine Bulk Resistance (R) measure->analyze calculate Calculate Conductivity σ = L / (R * A) analyze->calculate result Proton Conductivity Value calculate->result

Caption: Experimental workflow for measuring proton conductivity using EIS.

Advantages and Limitations: A Balanced Perspective

Nafion:

  • Advantages: High proton conductivity at full hydration, excellent chemical and mechanical stability, long history of use and well-understood properties.

  • Limitations: High cost, performance degradation at low humidity and high temperatures (>100°C), and high methanol crossover in direct methanol fuel cells.

H₃BTS (HOFs):

  • Advantages: Potential for high proton conductivity, highly tunable structures, potential for good performance at lower humidity, and potentially lower cost of starting materials.

  • Limitations: Generally lower mechanical stability compared to polymers (often handled as powders), long-term stability in fuel cell operating conditions is still under investigation, and scalability of synthesis can be a challenge.

Conclusion and Future Outlook

The comparison between H₃BTS-type hydrogen-bonded organic frameworks and Nafion membranes reveals a promising future for crystalline materials in proton exchange applications. While Nafion remains the incumbent technology due to its robustness and proven performance, select HOFs have demonstrated comparable proton conductivity under optimal conditions.

The key advantage of HOFs lies in their design flexibility. By carefully selecting organic building blocks, researchers can create materials with precisely tailored pore sizes and hydrogen-bonding networks, potentially overcoming the hydration-dependence that limits Nafion's performance. However, significant research is still required to improve the mechanical properties and long-term stability of HOFs to make them viable for commercial applications.

For researchers and drug development professionals, the choice between these materials will depend on the specific application. For well-established applications requiring high durability, Nafion remains the go-to choice. For novel applications, particularly those operating under varying humidity or requiring specific chemical functionalities, HOFs represent a fertile ground for discovery and innovation.

References

  • Channel-Assisted Hydrogen-Bonded Organic Frameworks for Enhanced Proton Conduction against Weak Humidity. DOI[Link]

  • Impact of the number of hydrogen bonds on proton conductivity in metallo-hydrogen-bonded organic frameworks: the more the number of hydrogen bonds, the better the proton conductivity at the maximum relative humidity. CrystEngComm (RSC Publishing)[Link]

  • Toward improved mechanical strength, oxidative stability and proton conductivity of an aligned quadratic hybrid (SPEEK/FPAPB/Fe3O4-FGO) membrane for application in high temperature and low humidity fuel cells. RSC Publishing[Link]

  • Non-Metal Organic Frameworks Exhibit High Proton Conductivity. ePrints Soton[Link]

  • Room temperature proton conductivity of membranes from selected rigid rod sulfonic acid polyimides. ResearchGate[Link]

  • Semiconductive microporous hydrogen-bonded organophosphonic acid frameworks. Nature Communications[Link]

  • Proton Exchange Membrane with Excellent Proton Conductivity and Superior Stability for Application at High Operating Temperatures. ResearchGate[Link]

  • Proton conductivity in thickness direction at 30°C and 30-90% RH of Nafion-117 membrane... ResearchGate[Link]

  • Proton conductivity of Nafion® membrane in actual direct methanol fuel cell operation. IOP Conference Series: Materials Science and Engineering[Link]

  • Three Hydrogen-Bonded Organic Frameworks with Water-Induced Single-Crystal-to-Single-Crystal Transformation and High Proton Conductivity. ResearchGate[Link]

  • Student Laboratory for Synthesis and Characterization of Proton Exchange Membranes. OpenRiver[Link]

  • Single-step synthesis of highly conductive Na3PS4 solid electrolyte for sodium all solid-state batteries. LESC[Link]

  • A State-of-Art on the Development of Nafion-Based Membrane for Performance Improvement in Direct Methanol Fuel Cells. PMC[Link]

  • A Study of the Influence of Synthesis Parameters on the Preparation of High Performance SSZ-13 Membranes. MDPI[Link]

Sources

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